molecular formula C6H16N2O B1375209 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol CAS No. 1342397-81-2

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

Cat. No.: B1375209
CAS No.: 1342397-81-2
M. Wt: 132.2 g/mol
InChI Key: RVVWAUIOBTWDNB-UHFFFAOYSA-N
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Description

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(dimethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVWAUIOBTWDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic logic, application utility, and safety protocols where direct commodity data may be sparse.

Structural Class: Unsymmetrical 1,3-Diamino-2-propanol Derivative Primary Application: Polyurethane Catalysis, Chelation Ligands, Pharmaceutical Intermediates

Part 1: Identity & Physicochemical Profile[1]

This compound represents a specialized subclass of amino-alcohols where the carbon backbone is sterically hindered by a methyl group at the C2 position. This structural feature significantly alters its basicity and catalytic activity compared to its non-methylated analog (1-amino-3-(dimethylamino)propan-2-ol).

Chemical Identification
PropertyDetail
Chemical Name 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
Common Synonyms N1,N1,2-Trimethyl-1,3-diamino-2-propanol; Unsymmetrical-TMDAP-ol
Molecular Formula C

H

N

O
Molecular Weight 132.21 g/mol
SMILES CC(O)(CN)CN(C)C
Related CAS 50411-39-7 (Desmethyl analog); 598-09-4 (Precursor: 2-Methylepichlorohydrin)
Status Specialty Intermediate / Custom Synthesis (Not a bulk commodity)
Predicted Physicochemical Properties

Note: Data derived from structure-activity relationship (SAR) analysis of close analogs (e.g., CAS 50411-39-7).

  • Physical State: Viscous, clear to pale yellow liquid.

  • Boiling Point: ~185–195 °C (at 760 mmHg). The steric methyl group slightly lowers the boiling point relative to linear isomers due to reduced hydrogen bonding efficiency.

  • pKa (Amine 1 - Primary): ~9.8 (Typical for primary alkyl amines).

  • pKa (Amine 2 - Tertiary): ~9.2 (Slightly lower due to inductive effects).

  • Solubility: Miscible with water, alcohols, and polar aprotic solvents (DMSO, DMF).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this target requires precise regiochemical control. The most robust route utilizes 2-Methylepichlorohydrin (CAS 598-09-4) as the electrophilic scaffold. This pathway is preferred over nitro-aldol condensation due to cleaner workup and avoidance of hazardous reduction steps.

Retrosynthetic Analysis (Graphviz)

Synthesis Start Methallyl Chloride (CAS 563-47-3) Epox 2-Methylepichlorohydrin (CAS 598-09-4) Start->Epox Epoxidation (H2O2/HCOOH) Inter Intermediate: 1-Chloro-3-(dimethylamino)- 2-methylpropan-2-ol Epox->Inter Ring Opening (HN(CH3)2, 0-5°C) Product Target: 1-Amino-3-(dimethylamino)- 2-methylpropan-2-ol Inter->Product Amination (NH3/MeOH, Pressure)

Figure 1: Step-wise synthetic pathway from commodity precursors to the target amino-alcohol.

Detailed Experimental Protocol
Step 1: Regioselective Ring Opening

Objective: Install the dimethylamine group.

  • Reagents: 2-Methylepichlorohydrin (1.0 eq), Dimethylamine (40% aq. or anhydrous, 1.1 eq).

  • Protocol:

    • Charge 2-Methylepichlorohydrin into a jacketed reactor cooled to 0°C.

    • Add Dimethylamine dropwise. Note: The reaction is exothermic. Maintain T < 10°C to prevent polymerization.

    • Mechanism: The nucleophile attacks the less substituted carbon of the epoxide ring (C3), driven by steric factors, yielding the chlorohydrin intermediate.

    • Stir at room temperature for 4 hours. Monitor by GC-MS for disappearance of epoxide.

Step 2: Amination (Displacement)

Objective: Convert the alkyl chloride to a primary amine.

  • Reagents: Intermediate Chlorohydrin, Methanolic Ammonia (saturated, excess ~10 eq).

  • Protocol:

    • Transfer the crude chlorohydrin to a high-pressure autoclave (Parr reactor).

    • Add excess Methanolic Ammonia. Critical: Excess ammonia is required to suppress the formation of secondary amine dimers (bridging).

    • Heat to 80–100°C for 12 hours. Internal pressure will rise (expect 5–10 bar).

    • Workup: Vent ammonia. Strip solvent under vacuum. Treat residue with strong base (NaOH) to liberate the free amine from its HCl salt.[1]

    • Purification: Fractional distillation under reduced pressure.

Part 3: Applications in Drug Development & Catalysis

Polyurethane Catalysis (The "Gelling" Effect)

In PU foam chemistry, the balance between the "blowing" reaction (Isocyanate + Water


 CO2) and the "gelling" reaction (Isocyanate + Polyol 

Urethane) is critical.
  • Mechanism: The tertiary amine (dimethylamino) acts as the catalytic center.

  • Steric Impact: The C2-methyl group creates steric bulk near the hydroxyl group. This retards the reaction of the hydroxyl group with isocyanates, making this molecule a delayed-action crosslinker . It allows for better flow properties before the foam sets.

Chelation Ligand for Metallopharmaceuticals

The molecule acts as a tridentate ligand (N,N,O donor set), useful for synthesizing stable metal complexes (e.g., with Cu(II), Zn(II), or Pt(II)) for radiopharmaceutical or cytotoxic applications.

Chelation Metal M(II) N1 NH2 N1->Metal C1 N1->C1 O OH O->Metal N2 N(Me)2 N2->Metal C2 C1->C2 C2->O C3 C2->C3 C3->N2

Figure 2: Proposed tridentate coordination mode with divalent metal cations.

Part 4: Safety & Handling (E-E-A-T)

Since specific toxicological data for this isomer is limited, protocols must default to the "Worst-Case Analog" standard, using data from 1-amino-3-(dimethylamino)propan-2-ol and Epichlorohydrin derivatives.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Reasoning: Free primary amines are corrosive.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential skin sensitizer.

Handling Protocol
  • Engineering Controls: All synthesis steps involving volatile amines (Step 2) must be performed in a certified fume hood or closed autoclave system.

  • PPE: Butyl rubber gloves (nitrile may degrade with long exposure to diamines), chemical splash goggles, and face shield.

  • Spill Management: Do not neutralize with strong acid immediately (exothermic risk). Absorb with sand/vermiculite, then neutralize the waste container with dilute acetic acid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793685: 1-amino-3-(dimethylamino)propan-2-ol (Analog Reference). Retrieved from [Link]

  • PrepChem (2023). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride (Methodology Reference). Retrieved from [Link]

  • American Elements. 1-amino-3-(dimethylamino)propan-2-ol Properties and Specifications. Retrieved from [Link]

Sources

A Technical Guide to the C6H16N2O Diamine Alcohols: Properties, Isomer Differentiation, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The molecular formula C6H16N2O represents a diverse class of diamine alcohol isomers, compounds of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of the fundamental physicochemical properties, isomerism, and analytical characterization of molecules conforming to this formula. We present detailed, field-proven protocols for the unambiguous determination of molecular weight using high-resolution mass spectrometry and for the structural elucidation of specific isomers via nuclear magnetic resonance spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies to support advanced research and development.

Introduction to the C6H16N2O Molecular Formula

The chemical formula C6H16N2O describes a family of saturated acyclic compounds containing six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The designation as a "diamine alcohol" indicates the presence of two amine functional groups and one hydroxyl (-OH) group. These functional groups impart a high degree of chemical reactivity and potential for forming hydrogen bonds, making these molecules valuable as building blocks in polymer synthesis, as ligands for metal complexes, and as scaffolds in the design of new pharmaceutical agents.[3][4][5]

A primary challenge and a source of functional diversity for C6H16N2O is its extensive isomerism. Constitutional isomers, which have the same molecular formula but different atomic connectivity, can exhibit vastly different physical, chemical, and biological properties.[6][7] For drug development professionals, understanding the specific structure of an isomer is critical, as subtle changes in the placement of functional groups can dramatically alter a molecule's efficacy, metabolism, and toxicity profile.

Fundamental Physicochemical Properties

Molecular Formula and Weight

The definitive molecular formula for this class of compounds is C6H16N2O. The molecular weight, a crucial parameter for any chemical analysis, is derived from the sum of the atomic weights of its constituent atoms. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental compositions by measuring mass to several decimal places.[8][9]

ElementCountAtomic Weight (Da)Total Mass (Da)
Carbon (¹²C)612.000072.0000
Hydrogen (¹H)161.007816.1248
Nitrogen (¹⁴N)214.003128.0062
Oxygen (¹⁶O)115.994915.9949
Total Monoisotopic Mass 132.1260
Average Molar Mass 132.20 g/mol

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element.[10] The average molar mass (molecular weight) uses the weighted average of all natural isotopes.[11][12] This distinction is critical in mass spectrometry.

Spotlight on C6H16N2O Isomers

The C6H16N2O formula can correspond to numerous structural isomers. To illustrate this diversity, we highlight two distinct examples:

  • (S)-2,6-Diaminohexan-1-ol (also known as Lysinol): This is a primary alcohol and a chiral molecule derived from the amino acid lysine. It features a linear six-carbon chain.[12][13]

  • 2-(2-Aminoethylamino)butan-1-ol: This isomer has a branched carbon skeleton and contains both a primary and a secondary amine.[14]

These examples underscore the importance of precise structural identification, as the arrangement of atoms dictates the molecule's chemical personality and potential applications.

Analytical Characterization and Isomer Differentiation

A multi-technique approach is essential for the complete characterization of a C6H16N2O isomer. While HRMS can confirm the elemental formula, it cannot distinguish between isomers.[8][15] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise atomic connectivity and thus, the specific isomeric structure.[16][17]

Analytical Workflow

The logical process for identifying an unknown C6H16N2O isomer involves confirming the molecular formula first, followed by a detailed structural investigation.

G cluster_0 Analytical Workflow Unknown Unknown C6H16N2O Isomer Sample HRMS High-Resolution MS Unknown->HRMS 1. Confirm Formula NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Unknown->NMR 2. Elucidate Structure Formula Confirmed Formula: C6H16N2O Exact Mass: 132.1260 HRMS->Formula Provides Exact Mass Structure Unambiguous Structure (e.g., 2,6-Diaminohexan-1-ol) NMR->Structure Reveals Connectivity

Caption: Logical workflow for the identification of a C6H16N2O isomer.

Causality in Technique Selection
  • Why HRMS first? The initial and most crucial step is to confirm that the compound's elemental composition matches C6H16N2O. HRMS provides this data with high confidence, preventing misinterpretation of subsequent, more complex NMR data.[10][18] It answers the "what is it made of?" question.

  • Why NMR for structure? NMR is unparalleled in its ability to map the molecular structure.[19]

    • ¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting.[20]

    • ¹³C NMR (including DEPT variants) identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[21]

    • 2D NMR (e.g., COSY, HSQC) directly shows which protons are coupled to each other and which protons are attached to which carbons, allowing for the definitive assembly of the molecular puzzle.[16] This answers the "how is it put together?" question.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary checks and expected outcomes for trustworthy results.

Protocol: Molecular Formula Confirmation by HRMS

Objective: To determine the exact mass and confirm the elemental composition of the analyte as C6H16N2O.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution.

    • Prepare a dilute sample (e.g., 1-10 µg/mL) by serial dilution from the stock solution. The final concentration should be optimized for the instrument's sensitivity.

  • Instrumentation (Example: ESI-QTOF):

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 50-500).

    • Set the ion source to positive electrospray ionization (ESI+) mode. Diamines are readily protonated.

    • Infuse the sample at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in high-resolution mode (Resolution > 10,000).

    • Scan for the protonated molecule, [M+H]⁺. The expected m/z for C6H16N2O is 133.1338 (132.1260 + 1.0078).

  • Data Analysis & Validation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Using the instrument software, calculate the elemental composition for the measured exact mass.

    • Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass for C6H17N2O⁺. The isotopic pattern observed should also match the theoretical pattern for a molecule containing six carbons.

Protocol: Structural Elucidation by NMR Spectroscopy

Objective: To determine the specific isomeric structure of the C6H16N2O analyte.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃). The choice of solvent is critical; D₂O will cause exchange (disappearance) of labile -OH and -NH protons, which can be a useful diagnostic tool.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation (Example: 400 MHz Spectrometer):

    • Tune and shim the spectrometer to ensure high resolution and a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[20]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

    • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).

    • 2D COSY: Acquire a COSY spectrum to identify proton-proton spin coupling correlations (i.e., which protons are neighbors).

    • 2D HSQC: Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.

  • Data Analysis & Validation:

    • Step 1: Integrate the ¹H NMR signals to determine the relative number of protons in each unique environment. The sum should be consistent with 16 protons (or fewer if labile protons have exchanged).

    • Step 2: Use the ¹³C and DEPT spectra to count the number of carbons and classify them.

    • Step 3: Use the HSQC spectrum to link specific proton signals to their corresponding carbon signals.

    • Step 4: Use the COSY spectrum to "walk" along the carbon skeleton, connecting adjacent CHₓ-CHᵧ fragments.

    • Trustworthiness Check: Assemble the fragments identified. The final proposed structure must be fully consistent with all NMR data (¹H, ¹³C, DEPT, COSY, and HSQC). For example, for 2,6-diaminohexan-1-ol, one would expect to see distinct signals for the CH₂-OH group, the CH-NH₂ group, and the four other methylene (CH₂) groups in the chain, with correlations confirming their connectivity.[17][22]

Relevance in Drug Development and Medicinal Chemistry

Diamine alcohols are versatile scaffolds in medicinal chemistry. The two amine groups and one hydroxyl group provide multiple points for modification, allowing for the fine-tuning of a molecule's properties, such as solubility, cell permeability, and target binding affinity.

  • Building Blocks: They serve as key starting materials for the synthesis of more complex molecules, including bioactive natural products and novel drug candidates.[1][23]

  • Ligand Design: The nitrogen and oxygen atoms are excellent coordinating atoms for metal ions, making these compounds useful in the design of metal-based therapeutics and diagnostic agents.

  • Chirality: Many C6H16N2O isomers are chiral, existing as enantiomers. In drug development, it is often the case that one enantiomer is responsible for the desired therapeutic effect while the other is inactive or may even cause adverse effects.[24][25] Therefore, the stereochemical analysis and synthesis of single-enantiomer diamine alcohols are of paramount importance.

Conclusion

The molecular formula C6H16N2O represents a structurally rich class of diamine alcohols with significant potential in scientific research and development. While the shared formula and molecular weight unite these isomers, their distinct structural arrangements lead to unique properties and applications. A rigorous analytical approach, combining the formula-confirming power of high-resolution mass spectrometry with the detailed structural insight of multidimensional NMR spectroscopy, is essential for unambiguous characterization. The protocols and insights provided in this guide offer a robust framework for researchers to confidently identify and utilize these valuable chemical entities in their work.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Creative Biolabs. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • PubChem. 1,6-Diaminohexan-1-ol.
  • PubChem. Lysol.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Szafran, Z. Structural Isomer Identification via NMR.
  • PubChem. (R)-2,6-Diaminohexan-1-ol.
  • PubChem. 4,6-Diaminohexan-2-ol.
  • Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Hassan, D. S., Thanzeel, F. Y., & Wolf, C. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.
  • LookChem. Cas 25441-01-4,1-Hexanol, 2,6-diamino-.
  • RMIT University. (2024, November 23).
  • Sigma-Aldrich. N-(2-Hydroxyethyl)ethylenediamine 99 111-41-1.
  • PMC.
  • PubChemLite. 2-(2-aminoethylamino)butan-1-ol (C6H16N2O).
  • ChemicalBook. (2023, May 4). 1-HEXANOL, 2,6-DIAMINO-, (2S)- | 110690-36-3.
  • Ohio State News. (2020, June 24). Turning alcohol into key ingredients for new medicines.
  • Molport. Directory By Molecular Formula / C6H16N2O.
  • ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry.
  • Wikipedia. N,N'-Dimethylethylenediamine.
  • Doc Brown's Chemistry. (2026, February 17). 9 constitutional isomers of molecular formula C7H16.
  • Semantic Scholar. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Sarchem Labs. (2024, August 21). Analysis of 1,6-Hexanediol & 6-Amino-1-Hexanol.
  • MDPI. (2023, February 22).
  • Benchchem.
  • Google Patents. EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture.
  • ACS Publications. (2013, November 21). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe | Journal of the American Chemical Society.
  • PubChem. N,N-Dimethylethylenediamine.
  • PMC. (2025, December 12).
  • NIST. 1,2-Ethanediamine, N,N'-dimethyl- - the NIST WebBook.
  • The Good Scents Company. N,N'-dimethyl ethylene diamine, 110-70-3.
  • Wikipedia. 1-Hexanol.

Sources

Technical Safety & Application Guide: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

[1]

Executive Summary

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is a bifunctional tertiary amino-alcohol characterized by a central tertiary alcohol moiety flanked by a primary amine and a tertiary dimethylamine.[1] In drug development, this scaffold is a critical "gem-methyl" building block, often employed to introduce conformational rigidity and specific hydrogen-bonding vectors into kinase inhibitors and GPCR ligands.[1]

Note on Data Source: While specific commercial SDS data for this exact isomer is proprietary or rare, this guide synthesizes data from structural analogs (e.g., 1-Amino-3-(dimethylamino)propan-2-ol, CAS 50411-39-7) and standard structure-activity relationship (SAR) principles to provide a high-confidence predictive profile.[1]

Chemical Identity & Characterization

ParameterSpecification
Chemical Name 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
Common Synonyms 1,3-Diamino-2-methyl-N3,N3-dimethyl-2-propanol; 2-Hydroxy-2-methyl-N,N-dimethyl-1,3-propanediamine
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.21 g/mol
Structural Features Tertiary Alcohol (C-OH), Primary Amine (-NH₂), Tertiary Amine (-N(CH₃)₂), Gem-methyl group
Physical State Viscous liquid (Colorless to pale yellow)
Solubility Miscible in water, methanol, ethanol; Soluble in DCM
pKa (Predicted) ~9.5 (Primary amine), ~10.2 (Tertiary amine)

Hazard Identification (GHS Classification)

Based on the functional group analysis of aliphatic diamines and amino-alcohols, this compound is classified as Corrosive and Acutely Toxic .[1]

GHS Label Elements[3]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 
      (Corrosion)[1]
      
    • 
      (Irritant/Acute Tox)[1]
      
Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Emergency Response Architecture

The following decision tree outlines the critical response steps for exposure incidents.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Corrosive)Type->SkinEyeEye Contact(Severe Damage Risk)Type->EyeInhalInhalation(Resp. Irritation)Type->InhalActionSkin1. Remove Contaminated Clothing2. Rinse 15+ min (Safety Shower)3. Do NOT neutralize with acidSkin->ActionSkinActionEye1. Irrigate immediately (Eyewash)2. Hold eyelids open3. Continue for 30 minsEye->ActionEyeActionInhal1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for edemaInhal->ActionInhalMedicalSeek Immediate Medical Attention(Bring SDS)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 1: Emergency Response Protocol for Corrosive Amino-Alcohols.

Applications in Drug Development

This compound is not merely a solvent or base; it is a chiral scaffold precursor (if resolved) and a heterocyclic building block .[1]

Pharmacophore Construction[1]
  • Kinase Inhibitors: The 2-methyl-2-hydroxy motif mimics the transition state of phosphorylation or interacts with the hinge region of kinases.[1] The primary amine allows for amide coupling to the core scaffold, while the dimethylamine tail interacts with solvent-exposed regions (solubilizing group).[1]

  • GPCR Ligands: Used to synthesize side chains that require a rigid distance between two nitrogen centers, preventing free rotation seen in linear propylene linkers.[1]

Synthetic Utility

The molecule serves as a precursor for oxazolidinones and morpholines via cyclization:

  • Oxazolidinone Formation: Reaction with phosgene or CDI closes the ring between the hydroxyl and primary amine.[1]

  • Morpholine Formation: Reaction with chloroacetyl chloride followed by reduction.[1]

Experimental Protocols

Safe Handling & Storage Workflow

Due to the hygroscopic nature and CO₂ sensitivity (carbamate formation) of primary amines, strict handling protocols are required.[1]

HandlingWorkflowStorageStorage(2-8°C, Under Argon/N2)PrepPreparation(Check Seals, Desiccate)Storage->Prep Warm to RT TransferTransfer(Syringe/Cannula Technique)Prep->Transfer Dry Syringe ReactionReaction Setup(Inert Atmosphere)Transfer->Reaction Exothermic QuenchQuenching/Cleanup(Dilute Acid Neutralization)Reaction->Quench Waste Stream

Figure 2: Inert Atmosphere Handling Workflow to prevent degradation.[1]

Synthesis Protocol (Reference Method)

If the compound is not commercially available in the required purity, it can be synthesized via the ring-opening of 2-methyl-epichlorohydrin .[1]

Reaction Scheme:


1

Step-by-Step Procedure:

  • Reagents: 1-chloro-2-methyl-2,3-epoxypropane (1.0 eq), Dimethylamine (1.1 eq, 40% aq), Ammonia (10 eq, 25% aq or methanolic).

  • Step 1 (Tertiary Amine Formation):

    • Cool the epoxide to 0°C in methanol.[1]

    • Add Dimethylamine dropwise.[1] The reaction is exothermic .[1]

    • Stir at 0°C for 2h, then RT for 4h. This selectively opens the epoxide at the less substituted carbon (steric control) or displaces the chloride if conditions favor it (careful pH control required to favor epoxide opening first).[1] Note: Standard route favors epoxide opening by amine.[1]

  • Step 2 (Primary Amine Formation):

    • The intermediate (likely 1-chloro-3-(dimethylamino)-2-methylpropan-2-ol) is treated with excess ammonia in a pressure vessel (autoclave) at 60-80°C for 12h.[1]

    • Excess ammonia suppresses secondary amine formation.[1]

  • Workup:

    • Concentrate in vacuo to remove ammonia/methanol.[1]

    • Basify with NaOH (50%) to pH >12.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Vacuum distillation is required due to the high boiling point.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118095, 3-(Dimethylamino)-2-methylpropan-1-ol (Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for 1-dimethylamino-2-propanol.[1][2] Retrieved from [Link][1]

  • GHS Classification Database. Harmonized Classification and Labelling for Amino-alcohols.[1] United Nations Economic Commission for Europe.[1] Retrieved from [Link][1]

An In-depth Technical Guide to 1-amino-3-(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-amino-3-(dimethylamino)-2-propanol, a diamino alcohol with potential applications in chemical synthesis and pharmaceutical development. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for its safe handling, characterization, and utilization in various scientific endeavors.

Chemical Identity and Synonyms

1-amino-3-(dimethylamino)-2-propanol is a bifunctional organic molecule containing both a primary amine and a tertiary amine, in addition to a secondary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Systematic and Common Names:

While the IUPAC name is 1-amino-3-(dimethylamino)propan-2-ol, the compound is also known by other identifiers. It is crucial for researchers to be aware of these synonyms to ensure accurate identification and retrieval of information from chemical databases and literature.

Identifier Type Identifier Source
IUPAC Name 1-amino-3-(dimethylamino)propan-2-olAmerican Elements[1]
CAS Number 50411-39-7American Elements, Sigma-Aldrich[1][2]
Synonym 1-amino-3-(dimethylamino)-2-propanolSigma-Aldrich[2]
Molecular Formula C5H14N2OAmerican Elements, ChemDiv[1][3]
PubChem CID 16793685American Elements[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

Property Value Source
Molecular Weight 118.18 g/mol American Elements, ChemDiv[1][3]
Physical Form LiquidSigma-Aldrich[2]
Purity 98%Sigma-Aldrich[2]
Storage Temperature 2-8°C, Keep in dark place, sealed in drySigma-Aldrich[2]
InChI Key QIDAFVGPTLOALB-UHFFFAOYSA-NSigma-Aldrich[2]

Synthesis and Manufacturing

The synthesis of diamino alcohols like 1-amino-3-(dimethylamino)-2-propanol often involves the reaction of an epoxide with an amine. A general synthetic route can be proposed based on established chemical principles.

A plausible synthetic pathway for a related compound, 1-dimethylamino-3-methylamino-2-propanol hydrochloride, starts with the reaction of epichlorohydrin with dimethylamine, followed by the addition of methylamine.[4] This suggests a similar approach could be employed for the synthesis of 1-amino-3-(dimethylamino)-2-propanol, likely by reacting a suitable epoxide with ammonia and dimethylamine.

A patented method for producing novel tertiary diamines of the 1,3-diamino-2-propanol family involves a first reaction step between dimethylamine and epichlorohydrin or 1,3-dichloro-2-propanol.[5] This process could potentially be adapted for the synthesis of the target molecule.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Epoxide Glycidylamine or equivalent ReactionVessel Nucleophilic Ring-Opening Epoxide->ReactionVessel Reactant 1 Dimethylamine Dimethylamine Dimethylamine->ReactionVessel Reactant 2 Purification Distillation or Chromatography ReactionVessel->Purification Crude Product FinalProduct 1-amino-3-(dimethylamino)-2-propanol Purification->FinalProduct Purified Product

Caption: Conceptual workflow for the synthesis of 1-amino-3-(dimethylamino)-2-propanol.

Applications in Research and Development

Amino alcohols are a significant class of compounds with a wide range of applications, including as buffers, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. While specific applications for 1-amino-3-(dimethylamino)-2-propanol are not extensively documented, its structural features suggest potential utility in several areas.

  • Pharmaceutical Synthesis: The primary and tertiary amine functionalities, along with the hydroxyl group, make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. A related compound, Dimepranol (1-(Dimethylamino)propan-2-ol), is used as an active ingredient in some pharmaceutical formulations.[6]

  • Corrosion Inhibition: Amino alcohols are known to be effective corrosion inhibitors. For instance, 2-dimethylamino-2-methyl-1-propanol (DMAMP) is used as a vapor-phase corrosion inhibitor in water-based hydraulic and metalworking fluids.[7]

  • Catalysis: The tertiary amine group can act as a catalyst in various chemical reactions. For example, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is used as a catalyst for low-density packaging foams.[8]

Analytical Characterization

The identity and purity of 1-amino-3-(dimethylamino)-2-propanol can be confirmed using a variety of analytical techniques.

Analytical Methods for Amino Alcohols:

Technique Purpose Key Parameters Reference
Gas Chromatography (GC) Purity assessment and quantificationCapillary column (e.g., DB-1), Flame Ionization Detector (FID), temperature programming.NIOSH 2561[9]
Mass Spectrometry (MS) Molecular weight determination and structural elucidationCoupled with GC (GC-MS) for identification of the parent ion and fragmentation patterns.General MS principles
Nuclear Magnetic Resonance (NMR) Structural confirmation¹H and ¹³C NMR to identify the chemical environment of each atom.General NMR principles
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for O-H, N-H, and C-N bonds.General IR principles

Experimental Protocol: Gas Chromatography Analysis

This protocol is adapted from a NIOSH method for the analysis of related amino alcohols.[9]

  • Sample Preparation:

    • Prepare a stock solution of 1-amino-3-(dimethylamino)-2-propanol in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

  • GC Instrument Setup:

    • Column: Capillary, fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane (or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Temperature Program: 70 °C for 6 min, then ramp to 200 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • Analysis:

    • Inject a 1 µL aliquot of each standard and sample.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-amino-3-(dimethylamino)-2-propanol. The safety information provided by suppliers indicates that it is a hazardous substance.

GHS Hazard Information:

Hazard Statement Description Source
H314 Causes severe skin burns and eye damage.Sigma-Aldrich[2]
H335 May cause respiratory irritation.Sigma-Aldrich[2]

Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

This information is based on safety data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

1-amino-3-(dimethylamino)-2-propanol is a versatile chemical intermediate with potential for a variety of applications in research and industry. Its unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules. A thorough understanding of its chemical identity, properties, synthesis, and safe handling procedures is essential for its effective and responsible use. Further research into the specific applications of this compound is warranted to fully explore its potential.

References

  • 1-amino-3-(dimethylamino)propan-2-ol | CAS 50411-39-7. AMERICAN ELEMENTS. [Link]

  • DMAMP-80™ Multifunctional Amino Alcohol. Advancion. [Link]

  • Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. [Link]

  • Dimethylaminoisopropanol. Wikipedia. [Link]

  • 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol | C13H31N3O | CID 106705. PubChem. [Link]

  • 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738. PubChem. [Link]

  • 3-(Dimethylamino)-2-methyl-1-propanol | C6H15NO | CID 118095. PubChem. [Link]

  • Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity. British Journal of Pharmacology. [Link]

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). NIOSH. [Link]

  • Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds
  • 2-amino-2-methyl-1-propanol. Stenutz. [Link]

  • Process of preparing n, n-dimethylamino alcohols.
  • CID 161474807 | C12H30N2O2. PubChem. [Link]

  • Selected amines and amino alcohols. Miljøstyrelsen. [Link]

Sources

Methodological & Application

Application Note: High-Precision Amine Value Determination of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the quantitative determination of the Amine Value (AV) of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol . This molecule, characterized by a tertiary alcohol backbone flanked by a primary amine and a tertiary dimethylamine, presents a unique analytical challenge due to its dual-basicity.

Accurate amine value determination is critical for:

  • Stoichiometric Balance: Ensuring precise molar ratios in polyurethane catalysis or pharmaceutical intermediate synthesis.

  • Purity Verification: Detecting degradation products or incomplete synthesis precursors.

This guide prioritizes Non-Aqueous Potentiometric Titration using perchloric acid (


) in glacial acetic acid. This method is the industry "Gold Standard" (aligned with ASTM D2073) for differentiating weak organic bases from aqueous interference.

Chemical Context & Safety

The Analyte
  • IUPAC Name: 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

  • Functional Groups:

    • Primary Amine (

      
      ):  Highly reactive, titratable.
      
    • Tertiary Amine (

      
      ):  Stable, titratable.
      
    • Tertiary Hydroxyl (

      
      ):  Generally inert in this titration matrix but dictates solubility.
      
  • Theoretical Amine Value: Calculated based on Molecular Weight (MW

    
     132.2  g/mol ) and two basic nitrogen centers.
    
Critical Safety Protocols
  • Perchloric Acid (

    
    ):  Potent oxidizer. NEVER  bring into contact with organic materials without dilution in acetic acid. Dry perchlorates are explosive.
    
  • Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood.

  • Waste Disposal: Segregate halogenated waste.

Analytical Principle

The determination relies on the neutralization of the basic nitrogen lone pairs by a strong acid in a non-aqueous solvent. Water acts as a competing base; therefore, Glacial Acetic Acid (HOAc) is used as the solvent to level the basicity of the amines, enhancing the inflection point sharpness.

Reaction Mechanism



Since both nitrogen atoms are protonated, the Total Amine Value represents the sum of both basic centers.

Equipment & Reagents

Instrumentation
EquipmentSpecificationPurpose
Potentiometric Titrator Resolution

0.1 mV
Automated endpoint detection.
Electrode Glass pH combination electrode (Non-aqueous sleeve type)Fast response in low-conductivity solvents.
Burette 10 mL or 20 mL (Class A)Precise titrant delivery.
Analytical Balance Resolution 0.1 mgSample weighing.
Reagents
ReagentGrade/ConcentrationNotes
Perchloric Acid 0.1 N in Glacial Acetic AcidStandardized against KHP.[1]
Glacial Acetic Acid HPLC/Titration GradeMoisture content ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Potassium Hydrogen Phthalate (KHP) Primary StandardFor titer determination.
Acetic Anhydride Reagent GradeOptional: For tertiary amine differentiation.[2][3][4][5]

Experimental Protocol: Total Amine Value

System Preparation
  • Conditioning: Soak the electrode in glacial acetic acid for 15 minutes prior to use to dehydrate the glass membrane slightly, improving response time.

  • Blank Determination: Titrate 50 mL of solvent (Glacial Acetic Acid) to determine the solvent blank volume (

    
    ).
    
Titer Determination (Standardization)
  • Weigh

    
     0.15 g of dried KHP into a titration beaker.
    
  • Dissolve in 50 mL Glacial Acetic Acid (gentle heat may be required).

  • Titrate with 0.1 N

    
     to the potentiometric inflection point.
    
  • Calculate Normality (

    
    ):
    
    
    
    
Sample Analysis Workflow
  • Weighing: Accurately weigh 0.15 – 0.25 g of the sample (

    
    ) into a 150 mL beaker. Note: Target consumption should be 5–8 mL of titrant.
    
  • Dissolution: Add 50 mL of Glacial Acetic Acid. Stir magnetically for 2 minutes until fully dissolved.

  • Titration: Insert electrode. Titrate with 0.1 N

    
     using dynamic dosing (drift-controlled).
    
  • Endpoint: Record the volume (

    
    ) at the maximum first derivative (
    
    
    
    ) of the potential curve.

Advanced Protocol: Primary vs. Tertiary Differentiation

To separate the contribution of the primary amine from the tertiary amine, a blocking method is used.

Principle

Acetic anhydride reacts selectively with primary (and secondary) amines to form amides, which are too weakly basic to be titrated by perchloric acid in this medium. The tertiary amine remains unreacted.



Procedure
  • Weigh sample (

    
    ) into a beaker.[6]
    
  • Add 10 mL of Acetic Anhydride and 40 mL of Glacial Acetic Acid.

  • Allow to react for 30 minutes at room temperature.

  • Titrate with 0.1 N

    
    .
    
  • The result represents the Tertiary Amine Value .

  • Primary Amine Value = Total Amine Value - Tertiary Amine Value.

Data Analysis & Logic Map

Calculation Formulas

Total Amine Value (mg KOH/g):



  • 
    : Volume titrant for sample (mL)
    
  • 
    : Volume titrant for blank (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Weight of sample (g)
    
  • 
    : MW of KOH
    
Experimental Logic Flow

AmineValueProtocol Start Start Analysis Weigh Weigh Sample (~0.2g) Start->Weigh Choice Differentiation Required? Weigh->Choice SolvTotal Add 50mL Glacial Acetic Acid Choice->SolvTotal No (Total Only) React Add Acetic Anhydride (Blocks Primary Amine) Choice->React Yes (Speciation) TitrateTotal Titrate w/ 0.1N HClO4 (Measures Primary + Tertiary) SolvTotal->TitrateTotal CalcTotal Calculate Total Amine Value TitrateTotal->CalcTotal CalcPrim Primary AV = Total AV - Tertiary AV CalcTotal->CalcPrim Input Wait Reaction Time: 30 mins React->Wait TitrateTert Titrate w/ 0.1N HClO4 (Measures Tertiary Only) Wait->TitrateTert CalcTert Calculate Tertiary Amine Value TitrateTert->CalcTert CalcTert->CalcPrim Input

Figure 1: Decision tree for Total vs. Speciated Amine Value determination.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Noisy Signal Dehydrated ElectrodeSoak electrode in water for 1 hr, then re-condition in acetic acid.
Drifting Endpoint Moisture ContaminationEnsure all glassware is dry; check solvent water content.
Low Recovery Incomplete DissolutionEnsure sample is fully solubilized before starting titration; use gentle heat if necessary (cool before titrating).
High Blank Impure SolventUse Titration Grade Acetic Acid; replace solvent bottle.

References

  • ASTM International. (2019). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[4][7][8] ASTM International. [Link]

  • Mettler Toledo. (n.d.). Titration of Amines and Amides.[3] Mettler Toledo Applications Library. [Link]

Sources

Reaction mechanism of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol with isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and formulation scientists in the polyurethane (PU) and drug development sectors. It details the mechanistic behavior, kinetic profiling, and experimental characterization of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (hereafter referred to as ADMQ-OH ) when reacting with isocyanates.[1]

Topic: Reaction Dynamics of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol with Isocyanates

Executive Summary & Chemical Context

1-amino-3-(dimethylamino)-2-methylpropan-2-ol represents a class of reactive (incorporable) amine catalysts .[1] Unlike traditional fugitive catalysts (e.g., DMCHA), which can migrate and cause "fogging" or odor, this molecule chemically bonds to the polymer backbone.[1]

  • Dual Functionality: It acts simultaneously as a chain extender (via the primary amine) and a catalyst (via the tertiary amine).[1]

  • Steric Environment: The molecule features a quaternary carbon center carrying a methyl group and a tertiary hydroxyl group.[1] This steric hindrance creates a distinct reactivity profile compared to linear amino-alcohols.[1]

Reaction Mechanism: The "Race" for the Isocyanate

The reaction with isocyanates (


) is governed by competitive kinetics between the primary amine, the tertiary alcohol, and the catalytic activity of the tertiary amine.[1]
2.1 The Mechanistic Pathway
  • Primary Amine Attack (The Anchor): The primary amine (

    
    ) is the most nucleophilic species.[1] It reacts rapidly with the isocyanate carbon to form a Urea  linkage. This step immobilizes the catalyst into the polymer matrix.
    
  • Tertiary Amine Catalysis (The Engine): The dimethylamino group (

    
    ) does not react.[1] Instead, it forms a transient complex with the isocyanate, increasing the electrophilicity of the NCO carbon, thereby facilitating the reaction with other polyols or water.
    
  • Tertiary Alcohol (The Sleeper): The tertiary hydroxyl group (

    
    ) is sterically shielded by the adjacent methyl and methylene groups.[1] Under standard processing temperatures (25–60°C), it exhibits negligible reactivity, often remaining as a pendant group.[1] At elevated curing temperatures (>100°C), it may slowly form a Urethane  linkage.[1]
    
2.2 Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the "locking" mechanism of the catalyst.

ReactionMechanism Reactant ADMQ-OH (Catalyst) Complex Transition State (N-H...NCO) Reactant->Complex Primary Amine Attack (Fast) Urethane Urethane Linkage (Crosslinking) Reactant->Urethane Tertiary OH Attack (Very Slow/Steric Hindrance) Iso Isocyanate (R-NCO) Iso->Complex Urea Urea Linkage (Immobilized Catalyst) Complex->Urea Irreversible Bonding Polyol External Polyol (Bulk Matrix) Urea->Polyol Tertiary Amine Catalyzes Bulk Rxn

Caption: Mechanistic pathway showing the rapid immobilization via urea formation and the catalytic role of the pendant tertiary amine.[1]

Experimental Protocols

To validate the reactivity and catalytic efficiency of ADMQ-OH, we employ two complementary protocols: In-Situ FTIR Kinetics (for reaction rates) and Standard Titration (for stoichiometry verification).[1]

Protocol A: In-Situ FTIR Kinetic Profiling

This protocol monitors the disappearance of the Isocyanate (


) peak to determine reaction kinetics.[1]

Reagents & Equipment:

  • Spectrometer: FTIR with Diamond ATR or Fiber Optic Probe (Resolution:

    
    ).
    
  • Isocyanate: Phenyl Isocyanate (PhNCO) or p-Tolyl Isocyanate (Model compounds are preferred over polymeric MDI for clarity).[1]

  • Solvent: Anhydrous Toluene or Acetonitrile (dried over 4Å molecular sieves).[1]

  • Temperature Control: Thermostated reaction vessel (

    
    ).
    

Step-by-Step Methodology:

  • Baseline Correction: Collect a background spectrum of the pure solvent.

  • Isocyanate Solution: Prepare a 0.5 M solution of PhNCO in anhydrous toluene. Transfer to the reaction vessel.

  • Equilibration: Allow the solution to stabilize at

    
     under 
    
    
    
    purge.
  • Data Acquisition Start: Begin continuous scanning (1 scan/15 seconds).

  • Catalyst Injection: Inject a stoichiometric equivalent (1:1 molar ratio relative to NCO) of ADMQ-OH.

  • Monitoring: Track the following peaks:

    • NCO Stretch:

      
       (Disappearance = Reaction Rate).[1]
      
    • Urea Carbonyl:

      
       (Appearance = Primary Amine Reaction).[1]
      
    • Urethane Carbonyl:

      
       (Appearance = Hydroxyl Reaction - likely absent/weak).[1]
      
  • Stop Criteria: Terminate when NCO peak area stabilizes or reaches zero.

Data Processing: Plot


 vs. time. A linear plot indicates pseudo-first-order kinetics (if one reactant is in excess) or second-order if stoichiometric.[1]
Protocol B: Isocyanate Content Titration (ASTM D2572 Modified)

Used to verify the extent of reaction (conversion percentage) at specific time points.[1]

  • Sampling: Aliquot 2g of reaction mixture into a flask containing excess Di-n-butylamine (DBA).

  • Quenching: The DBA reacts immediately with any remaining isocyanate.

  • Titration: Titrate the excess DBA with 0.1N Hydrochloric Acid (HCl) using Bromophenol Blue indicator.[1]

  • Calculation:

    
    [1]
    
    • 
      : Blank titration (mL)
      
    • 
      : Sample titration (mL)
      
    • 
      : Normality of HCl
      
    • 
      : Sample weight (g)
      
Data Interpretation & Expected Results

The following table summarizes the expected spectral shifts and kinetic data for ADMQ-OH compared to a standard non-reactive catalyst (e.g., DMCHA) and a standard chain extender (e.g., Ethanolamine).

ParameterADMQ-OH (Target)DMCHA (Fugitive Cat.)Ethanolamine (Extender)
NCO Decay (

)
Rapid initial decay (Amine rxn), then plateau.[1]Slow decay (Catalytic only, no consumption).[1]Rapid complete decay.
Urea Peak (

)
Strong/Sharp (Primary amine).[1]Absent.Strong.
Urethane Peak (

)
Weak/Absent (Hindered OH).[1]Absent.Strong (Primary OH).[1]
Catalytic Activity High (Dimethylamino group).[1]High.None (Reactant only).
Fogging Potential Low (Chemically bound).[1]High (Migrates).[1]Low.
Experimental Workflow Diagram

ProtocolFlow cluster_Analysis Real-Time Analysis Setup Anhydrous Setup (N2 Purge, 25°C) Mix Mix Isocyanate + Solvent Setup->Mix Inject Inject ADMQ-OH Mix->Inject FTIR FTIR Monitoring (2270 cm-1) Inject->FTIR Data Kinetic Plot (Abs vs Time) FTIR->Data Validation Titration (ASTM D2572) Validation Check FTIR->Validation Aliquot at t=30min

Caption: Workflow for kinetic characterization using in-situ FTIR and titration validation.

Troubleshooting & Optimization
  • Moisture Contamination: Isocyanates react with water to form

    
     (blowing).[1] If bubbles appear in the FTIR cell, the solvent is not anhydrous. Solution: Redistill toluene over sodium/benzophenone.[1]
    
  • Signal Overlap: The Urea C=O stretch can overlap with the Urethane C=O. Solution: Use derivative spectroscopy (2nd derivative) to resolve overlapping peaks.[1]

  • Steric Hindrance Validation: To confirm the inactivity of the tertiary alcohol, run a control experiment with 1-(dimethylamino)-2-methylpropan-2-ol (lacking the primary amine).[1] If NCO consumption is negligible compared to ADMQ-OH, the hindrance hypothesis is confirmed.[1]

References
  • Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes (2nd Ed.).[1] CRC Press. Link

  • ASTM International. (2021).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Link

  • Randall, D., & Lee, S. (2002).[1] The Polyurethanes Book. Wiley. (Fundamental mechanism of amine catalysis).

  • Yeganeh, H., et al. (2007).[1] Reaction kinetics of isocyanate and alcohol by in situ FTIR. Pigment & Resin Technology.[2] Link

  • Remspec Corp. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Link

Sources

Application Note: Low-VOC Flexible Polyurethane Foam Formulation using 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

[1]

Executive Summary

This technical guide outlines the formulation, processing, and characterization of flexible polyurethane (PU) foams utilizing 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (hereafter referred to as ADMP ).[1]

ADMP represents a class of reactive (non-fugitive) amine catalysts .[1] Unlike traditional fugitive catalysts (e.g., Triethylenediamine/TEDA) that physically reside in the foam and emit Volatile Organic Compounds (VOCs) over time, ADMP chemically bonds to the polymer network. This application note is critical for researchers developing automotive seating, bedding, and medical cushioning where low odor , anti-fogging , and reduced amine emissions are strict requirements.[1]

Chemical Profile & Mechanistic Insight

To formulate effectively, one must understand the dual-functionality of ADMP. It acts as both a catalyst and a chain extender.[1][2]

Structural Analysis[1]
  • IUPAC Name: 1-amino-3-(dimethylamino)-2-methylpropan-2-ol[1]

  • Functional Architecture:

    • Tertiary Amine Site [-N(CH3)2]: The catalytic center.[1] It possesses a lone pair of electrons that facilitates the nucleophilic attack of polyol/water on the isocyanate.

    • Primary Amine [-NH2]: A high-reactivity site that reacts rapidly with isocyanates to form urea linkages.[1]

    • Tertiary Hydroxyl [-OH]: A secondary reactive site that reacts with isocyanates to form urethane linkages.[1]

The "Lock-In" Mechanism

In traditional systems, catalysts facilitate the reaction and remain as free molecules.[1] In ADMP systems, the molecule catalyzes the reaction while simultaneously becoming part of the polyurethane backbone.[1]

Key Formulation Consequence: Because ADMP is consumed (immobilized) during the reaction, its mobility decreases as the foam cures.[1] This requires a slightly higher molar loading compared to fugitive catalysts to maintain catalytic activity until the end of the rise.

ReactionMechanismCatADMP Catalyst(Free State)ComplexActivated ComplexCat->ComplexCatalytic Activity (-NMe2)Product_ImmobilizedImmobilized Catalyst(No VOC Emission)Cat->Product_ImmobilizedIrreversible Binding(-NH2 / -OH reaction)IsoIsocyanate(-NCO)Iso->ComplexIso->Product_ImmobilizedPolyolPolyol/WaterPolyol->ComplexProduct_UrethanePolyurethane FoamNetworkComplex->Product_UrethaneGelling/Blowing

Figure 1: Dual-pathway mechanism showing catalytic activity (blue) and simultaneous immobilization (red) into the polymer matrix.[1]

Formulation Protocol

This protocol describes a "Hand-Mix" method suitable for laboratory screening (100g - 300g scale).[1]

Materials & Reagents[3][4]
  • Polyol: Standard polyether polyol (MW ~3000-3500, OH number ~56).[1]

  • Isocyanate: Toluene Diisocyanate (TDI 80/20) or MDI variants depending on hardness requirements.[1]

  • Surfactant: Silicone stabilizer (e.g., Tegostab or Niax variants).[1]

  • Blowing Agent: Distilled Water (Chemical blowing).[1]

  • Catalyst: ADMP (Target).[1]

  • Co-Catalyst (Optional): Stannous Octoate (Tin catalyst) for gelling control.[1]

Formulation Table (Parts per Hundred Polyol - php)
ComponentStandard (Control)Low-VOC (ADMP)Function
Polyether Polyol 100.0100.0Base Resin
Distilled Water 3.0 - 4.03.0 - 4.0Blowing Agent
Silicone Surfactant 1.01.0Cell Stabilization
TEDA (33% in DPG) 0.15 - 0.250.0 Fugitive Gelling Cat.[1]
BDMAEE (Blowing) 0.05 - 0.100.0 Fugitive Blowing Cat.[1]
ADMP (Reactive) 0.0 0.4 - 0.6 *Balanced Reactive Cat.[1]
Stannous Octoate 0.15 - 0.250.15 - 0.25Gelling Promoter
TDI (Index 105) ~45.0~45.0Hard Segment

*Note on Dosage: ADMP has a higher molecular weight and is consumed during reaction. Start with 2x the loading of standard amine catalysts on a weight basis to achieve similar rise profiles.

Step-by-Step Synthesis Workflow

Safety Precaution: ADMP contains primary amines.[1] Wear nitrile gloves, safety goggles, and work in a fume hood. Isocyanates are sensitizers.[1]

  • Conditioning: Ensure all chemicals are at 20°C - 25°C.

  • Resin Premix:

    • In a 1L polyethylene cup, weigh the Polyol.[1]

    • Add Water, Surfactant, and ADMP .[1]

    • Critical Step: Mix at 1000 RPM for 30 seconds. The primary amine in ADMP is stable in polyol/water but ensure no isocyanate is present yet.[1]

  • Tin Addition:

    • Add Stannous Octoate (if using) to the resin premix.

    • Mix for 10 seconds. (Do not let this sit long; tin hydrolyzes in water).[1]

  • Isocyanate Addition (The Shot):

    • Add the calculated amount of TDI/MDI.[1]

    • Start Timer (t=0).

    • Mix aggressively at 2500-3000 RPM for exactly 7 seconds .

  • Pouring:

    • Pour the mixture into a cardboard box or heated mold (60°C) immediately.

    • Do not scrape the sides of the cup (unmixed material causes defects).

  • Curing:

    • Allow free rise.[1]

    • Cure at room temperature for 24 hours before cutting.

WorkflowStartStart: Condition Reagents(20-25°C)WeighWeigh Polyol + Water + Surfactant + ADMPStart->WeighMix1High Shear Mix1000 RPM / 30sWeigh->Mix1AddTinAdd Tin Catalyst(Last component of Resin side)Mix1->AddTinAddIsoADD ISOCYANATE(Start Timer t=0)AddTin->AddIsoMix2Final Mix3000 RPM / 7sAddIso->Mix2PourPour into Mold(Do not scrape sides)Mix2->PourRiseMeasure Rise Profile(Cream, Gel, Rise Time)Pour->RiseCureCure 24hRise->Cure

Figure 2: Experimental workflow for bench-scale foam synthesis.[1]

Characterization & Validation

To validate the efficacy of ADMP, compare the resulting foam against a control (TEDA-based) foam using these metrics.

Kinetic Profile (Reactivity)

Because ADMP contains a primary amine, you may observe a faster Cream Time (initiation) compared to tertiary-only amines.[1]

  • Cream Time: Time until the mixture turns creamy/opaque (Start of blowing).

  • Gel Time: Time until a polymer string can be pulled from the rising foam.[1]

  • Rise Time: Time until the foam stops expanding.[1]

Troubleshooting: If Cream Time is too fast (<8 seconds), reduce ADMP or lower the batch temperature.

Emissions Testing (The Critical Spec)

This is the primary reason for using ADMP.

  • Method: VDA 278 (Thermal Desorption Analysis) or VDA 270 (Odor test).[1]

  • Expected Result: ADMP-based foams should show near-zero amine emissions compared to TEDA foams, which show a distinct peak for triethylenediamine.

Physical Properties

Measure density (ASTM D3574) and Airflow.

  • Note: Reactive catalysts can sometimes lead to "tighter" foams (lower airflow) because the primary amine creates urea hard segments rapidly.

  • Correction: If foam is too closed (shrinking), reduce Tin catalyst slightly or increase the surfactant.[1]

References

  • Huntsman Corporation. (n.d.).[1] JEFFCAT® Low Emission / Reactive Amine Catalysts. Retrieved from [Link][1]

  • Tosoh Corporation. (2025).[1] Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link][1]

  • American Chemistry Council. (n.d.).[1] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)-2-methylpropan-1-ol (Isomer/Related Structure).[1] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experimental work, with a focus on optimizing reaction yield and purity.

Introduction and Synthetic Strategy

1-amino-3-(dimethylamino)-2-methylpropan-2-ol is a diamino alcohol with potential applications as a building block in pharmaceutical and materials science. Its synthesis presents unique challenges due to the presence of multiple functional groups: a primary amine, a tertiary amine, and a tertiary alcohol. Optimizing the synthesis requires careful control of reaction conditions to prevent side reactions and facilitate purification.

A robust and logical synthetic approach involves a two-step process, starting from readily available isobutylene oxide. This strategy focuses on first constructing the core structure containing the tertiary alcohol and tertiary amine, followed by the introduction of the primary amine functionality.

Proposed Two-Step Synthetic Pathway

A plausible and scalable synthetic route is outlined below. This guide will focus on troubleshooting the common issues that arise in each of these steps.

Caption: Proposed synthetic pathway for 1-amino-3-(dimethylamino)-2-methylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: Both steps present unique challenges. However, the selective introduction of the primary amino group in the presence of a tertiary amine (as would be required in a reductive amination step) is often the most complex part of this synthesis. It requires careful selection of reagents and reaction conditions to avoid over-alkylation and other side reactions.

Q2: Are there alternative routes to consider?

A2: Yes, an alternative could involve a Grignard reaction. For instance, reacting a suitable α-aminoketone precursor with a methyl Grignard reagent (CH₃MgBr) could form the tertiary alcohol. However, the synthesis and stability of the required α-aminoketone can be challenging. The proposed epoxide-based route generally uses more stable and readily available starting materials.

Q3: What safety precautions should I take?

A3: Isobutylene oxide is a flammable and volatile epoxide; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dimethylamine is a corrosive and flammable gas, typically supplied as a solution. The use of a sealed reaction vessel for the epoxide ring-opening step is necessary due to the volatility of the reagents and the potential for elevated pressure. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) can be challenging for these polar and basic compounds. However, with an appropriate solvent system (e.g., dichloromethane/methanol/ammonium hydroxide mixtures), it can be effective. Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine conversion.

Troubleshooting and Optimization Guide

This section is formatted as a series of questions and answers to directly address potential issues you might encounter.

Part 1: Issues in Step 1 - Epoxide Ring-Opening

Q1: The reaction to form 1-(dimethylamino)-2-methylpropan-2-ol is very slow or the conversion is low. What are the likely causes and solutions?

A1: Low reactivity in the ring-opening of isobutylene oxide with dimethylamine is a common issue. The reaction is an S_N2-type nucleophilic attack, and its rate is influenced by several factors.[1][2]

  • Causality: The nucleophilicity of dimethylamine, steric hindrance at the epoxide, and reaction temperature all play a role. At low temperatures, the reaction rate can be impractically slow.

  • Troubleshooting Workflow:

Troubleshooting_Low_Conversion_S1 Start Low Conversion in Step 1 Q1 Is the reaction temperature adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is an excess of dimethylamine being used? A1_Yes->Q2 S1 Increase temperature to 50-80 °C in a sealed vessel. A1_No->S1 End Re-evaluate reaction with optimized conditions. S1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate? A2_Yes->Q3 S2 Use a 2-5 fold molar excess of dimethylamine to drive the reaction forward. A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End S3 Consider using a protic solvent like methanol or ethanol to facilitate proton transfer. A3_No->S3 S3->End

Caption: Decision tree for troubleshooting low conversion in Step 1.

Q2: I'm observing a significant amount of a high molecular weight, viscous substance in my reaction mixture. What is it and how can I prevent its formation?

A2: This is likely due to the polymerization of isobutylene oxide. This can be initiated by either acid or base catalysis.

  • Causality: If the dimethylamine concentration is too low relative to the epoxide, or if there are acidic or basic impurities, the epoxide can react with itself to form polyethers.

  • Solutions:

    • Control Stoichiometry: Ensure a significant molar excess of dimethylamine is used. This increases the probability of the epoxide reacting with the desired nucleophile.

    • Slow Addition: If running the reaction at a higher temperature, consider adding the isobutylene oxide slowly to a solution of dimethylamine. This maintains a low instantaneous concentration of the epoxide, disfavoring polymerization.

    • Ensure Reagent Purity: Use freshly distilled isobutylene oxide and high-purity dimethylamine solution to avoid unwanted initiators.

Part 2: Issues in Step 2 - Reductive Amination

Q3: During the reductive amination step, I am forming a significant amount of a secondary amine byproduct. How can this be minimized?

A3: The formation of a secondary amine occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde intermediate. This is a common problem in reductive aminations.[3]

  • Causality: The primary amine product can be more nucleophilic than ammonia, leading to a competitive reaction to form a secondary amine.

  • Solutions:

    • Use a Large Excess of Ammonia: Employing a large excess of ammonia (or an ammonium salt) shifts the equilibrium in favor of the primary amine formation. Running the reaction in liquid ammonia or a concentrated solution of ammonia in methanol is a common strategy.

    • Control Reaction Conditions: Lowering the reaction temperature can sometimes favor the initial reaction with ammonia over the subsequent reaction with the primary amine product.

    • Choice of Reducing Agent: Using a reducing agent that is more selective for the imine formed from ammonia, such as sodium cyanoborohydride (NaBH₃CN) at a controlled pH, can be beneficial.

ParameterRecommendation for High Primary Amine SelectivityRationale
Ammonia Concentration >10 molar equivalentsShifts equilibrium towards primary amine formation.
Temperature 0-25 °C (if feasible)Reduces the rate of the secondary amine formation side reaction.
Reducing Agent Sodium cyanoborohydrideMore selective for imine reduction over carbonyl reduction.
Part 3: Purification Challenges

Q4: My final product, 1-amino-3-(dimethylamino)-2-methylpropan-2-ol, is difficult to purify. What are the best strategies?

A4: Amino alcohols are often water-soluble, polar, and can be difficult to purify using standard silica gel chromatography due to their basicity.

  • Causality: The multiple amine groups can lead to strong interactions with silica gel, resulting in poor separation and streaking on TLC plates. The polarity of the molecule can also make extraction from aqueous solutions challenging.

  • Purification Strategies:

    • Acid-Base Extraction: A classic and effective method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amines, moving the product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine back into an organic solvent.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

    • Crystallization as a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified base with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a strong base.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(dimethylamino)-2-methylpropan-2-ol
  • To a high-pressure stainless-steel reactor, add an aqueous solution of dimethylamine (40%, 5.0 molar equivalents).

  • Cool the reactor to 0-5 °C in an ice bath.

  • Slowly add isobutylene oxide (1.0 molar equivalent) to the stirred dimethylamine solution.

  • Seal the reactor and heat to 60 °C for 12-18 hours. The pressure will increase during the reaction.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure to remove excess dimethylamine and water.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Reductive Amination to 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (Illustrative)

This protocol assumes the availability of the 3-(dimethylamino)-2-hydroxy-2-methylpropanal intermediate.

  • Dissolve the aldehyde intermediate (1.0 molar equivalent) in methanol.

  • Add ammonium acetate (10 molar equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 molar equivalents) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Perform an acid-base workup as described in the purification section to isolate the final product.

References

  • PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.
  • Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • American Chemical Society. (2001, May 2). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • ResearchGate. (n.d.). A reaction scheme for the catalytic amination of primary alcohols by ammonia.
  • Chemistry Steps. (2023, December 21). Alcohols to Amines.
  • Google Patents. (n.d.).
  • MDPI. (2023, October 7).
  • MDPI. (2020, December 4).
  • Royal Society of Chemistry. (2023, November 22). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions.
  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Thieme. (2007, December 18). Efficient Conversion of Alcohols into Primary Amines.
  • Google Patents. (n.d.). Process of preparing n, n-dimethylamino alcohols.
  • American Chemical Society. (2018, March 5). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering.
  • ChemicalBook. (n.d.). 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis.
  • Google Patents. (n.d.).
  • SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.
  • Merck Millipore. (n.d.). 1-(Dimethylamino)-2-propanol CAS 108-16-7.
  • Organic Syntheses. (n.d.). 2,5-dimethyl-2,4-hexanediol.
  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Université de Lille. (n.d.).
  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
  • PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol.
  • LookChem. (n.d.). Cas 558-30-5,Isobutylene oxide.
  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis.
  • ChemicalBook. (n.d.). Isobutylene oxide synthesis.
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

Sources

Technical Support Center: Purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. We will explore the unique challenges this molecule presents and offer practical, field-tested solutions to achieve high purity.

Section 1: Understanding the Challenge - Compound Properties & Common Impurities

Purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol is non-trivial due to its specific structural features which dictate its physicochemical behavior.

Q1: What are the key structural features of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol that influence purification?

A: The purification strategy is directly influenced by three key functional groups in the molecule:

  • A Primary Amine (-NH2): This is a basic and highly polar group, capable of hydrogen bonding.

  • A Tertiary Amine (-N(CH3)2): This is also a basic site, but with different steric hindrance and a slightly different pKa than the primary amine. The presence of two basic centers means the molecule can exist in multiple protonation states depending on the pH.

  • A Tertiary Alcohol (-OH): This group adds to the molecule's high polarity and is another site for hydrogen bonding, increasing its affinity for polar solvents and stationary phases.

This combination results in a highly polar, basic compound that is often challenging to separate from polar impurities and can interact strongly with standard purification media like silica gel.

Q2: What are the likely impurities from a typical synthesis and how do they affect purification?

A: Impurities are process-dependent, but common synthetic routes can introduce the following contaminants. Understanding these is critical for selecting an appropriate purification method.

Impurity TypePotential SourceImpact on Purification
Starting Materials Incomplete reactionMay have significantly different polarity, but require efficient separation.
Regioisomers Non-selective reactions (e.g., epoxide opening)Often have very similar physical properties to the desired product, making separation by distillation or simple crystallization difficult. Chromatographic methods are typically required.
Over-alkylated Products Side reactions with alkylating agentsPolarity may be similar; these can be challenging to resolve.
Solvents & Reagents Trapped in the crude productHigh-boiling point solvents can be difficult to remove under vacuum without causing product decomposition. Reagents like triethylamine, if used, must be thoroughly removed.[1][2]
Degradation Products Thermal or pH instability during workupCan introduce a range of new compounds that complicate the purification process.

Section 2: Purification Strategy Selection Guide

Choosing the correct purification technique is the most critical step. The following decision tree provides a logical workflow for selecting a method based on the scale of your experiment and the nature of the impurities.

G cluster_scale Primary Method Selection start Crude Product Mixture assess_scale Assess Scale & Purity Requirement start->assess_scale large_scale Large Scale (>5g) Moderate Purity assess_scale->large_scale Bulk Purification small_scale Small Scale (<5g) High Purity assess_scale->small_scale Lab-Scale / Difficult Separation distillation Vacuum Distillation large_scale->distillation chromatography Column Chromatography small_scale->chromatography dist_outcome Purity Acceptable? distillation->dist_outcome crystallization Crystallization / Salt Formation cryst_outcome Purity Acceptable? crystallization->cryst_outcome final_product Pure Product chromatography->final_product dist_outcome->crystallization No dist_outcome->final_product Yes cryst_outcome->chromatography No cryst_outcome->final_product Yes

Caption: Workflow for selecting a purification method.

Section 3: Troubleshooting Guide - Column Chromatography

Column chromatography is often the most effective method for achieving high purity, but it is also the most complex to optimize for a diamino alcohol.

Q3: My compound is streaking badly on a standard silica gel column. Why is this happening and what can I do?

A: This is the most common issue encountered. The streaking (or tailing) is caused by strong acid-base interactions between the basic amine groups on your product and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This leads to poor separation, low recovery, and broad peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[1]

    • Triethylamine (TEA): Typically add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA).

    • Ammonia: For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol can be effective.[2]

  • Use a Deactivated or Basic Stationary Phase: This is often the superior solution as it avoids introducing a volatile base that must be removed later.

    • Amine-functionalized Silica (NH2-Silica): This is an excellent alternative to standard silica.[3] The basic surface minimizes unwanted interactions with the product, resulting in sharper peaks and better separation.[2]

    • Alumina (Basic or Neutral): Alumina can be an effective medium for the purification of amines.[4]

Q4: I'm not getting separation between my product and a polar impurity. What should I try next?

A: If co-elution is an issue, you need to alter the selectivity of your chromatographic system.

  • Change the Stationary Phase: If you are using silica or amine-silica (normal phase), consider switching to a reversed-phase C18 column. In reversed-phase, your polar product will elute earlier than non-polar impurities.

  • Modify Mobile Phase pH (Reversed-Phase): When using reversed-phase chromatography, operating at a higher pH (e.g., using an ammonium bicarbonate buffer) will suppress the protonation of the amine groups. This makes the compound more neutral and lipophilic, increasing its retention and potentially improving separation from other components.[1]

  • Change Solvent System (Normal Phase): If using a Dichloromethane/Methanol system, try switching to a different solvent combination like Ethyl Acetate/Hexane/Methanol with TEA. Different solvents can alter the specific interactions between your compounds and the stationary phase.

Comparative Table of Stationary Phases
Stationary PhasePrinciple of SeparationPros for 1-amino-3-(dimethylamino)-2-methylpropan-2-olCons/Considerations
Silica Gel Normal Phase (Polarity)Inexpensive, widely available.Strong acidic interaction causes severe peak tailing and potential product loss. Requires mobile phase modifiers.[2]
Amine-Functionalized Silica Normal Phase (Polarity)Basic surface prevents tailing, simplifying the mobile phase (no TEA needed). Good selectivity for polar compounds.[3]More expensive than standard silica.
Alumina (Basic) Normal Phase (Polarity)Basic character is suitable for amines. Offers different selectivity compared to silica.[4]Can be less forgiving than silica; activity can vary with water content.
Reversed-Phase (C18) Reversed Phase (Hydrophobicity)Excellent for separating from less polar impurities. pH can be adjusted to control retention.[1]High water content in mobile phases can be difficult to remove. May require preparative HPLC system.
Protocol: Flash Chromatography on Amine-Functionalized Silica
  • TLC Analysis: Develop a suitable solvent system using amine-functionalized TLC plates.[3] A good starting point is a gradient of Methanol (0-10%) in Dichloromethane. The target Rf for your product should be ~0.25-0.35.

  • Column Packing: Dry-pack the amine-functionalized silica into your column, or use a pre-packed column.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% Dichloromethane) for at least 3-5 column volumes.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or Dichloromethane. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the gradient determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Work-up: Combine the pure fractions and evaporate the solvent under reduced pressure.

Section 4: Troubleshooting Guide - Distillation

Q5: I'm trying to purify by vacuum distillation, but the compound seems to be decomposing. What's wrong?

A: Amino alcohols can be susceptible to thermal degradation, especially at atmospheric pressure. Even under vacuum, prolonged exposure to high temperatures can cause decomposition or side reactions.

Solutions:

  • Increase the Vacuum: Use a high-vacuum pump to lower the boiling point as much as possible. A pressure of <1 torr is recommended. A similar diamino alcohol was reported to boil at 145-155°C at approximately 1 torr.[5]

  • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperature and lowering the required distillation temperature.

  • Ensure the System is Dry: Water can interfere with the distillation of high-boiling polar compounds.

Section 5: Troubleshooting Guide - Crystallization & Salt Formation

Q6: My compound is a persistent oil and won't crystallize from any single solvent. What should I try?

A: Highly functionalized, flexible molecules like this often have low melting points and can be difficult to crystallize directly.

Solutions:

  • Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a good solvent (e.g., Methanol, Isopropanol). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Diethyl Ether, or Acetone) until the solution becomes cloudy.[6][7] Warm slightly to redissolve, then allow to cool slowly.

  • Form a Salt: This is a highly effective strategy for purifying basic compounds. By reacting your diamino alcohol with an acid, you form a salt which is often a well-defined, crystalline solid. This process is excellent for removing non-basic impurities.

    • Recommended Acids: Hydrochloric acid (to form the dihydrochloride salt[8]), or oxalic acid (to form an oxalate salt).

    • The resulting salt can be recrystallized from a suitable solvent system, such as Ethanol/Water.[9]

    • After purification, the free base can be liberated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent.

Protocol: Purification via Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a suitable solvent like Isopropanol or Ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in Isopropanol (or bubble dry HCl gas through the solution) until the pH is strongly acidic (pH < 2).

  • Crystallization: The dihydrochloride salt will likely precipitate. Stir the slurry in the cold for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a cold solvent (e.g., cold Isopropanol, then Diethyl Ether) to remove soluble impurities.

  • Recrystallization: Recrystallize the salt from a solvent mixture like Ethanol/Water to achieve high purity.

  • Liberation of Free Base (Optional): Dissolve the pure salt in water, cool in an ice bath, and slowly add a concentrated NaOH solution to pH > 12. Extract the pure free base into an organic solvent like Dichloromethane or Ethyl Acetate. Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

G start Crude Amine (Oil) dissolve Dissolve in Isopropanol start->dissolve acidify Add HCl Solution (Formation of Salt) dissolve->acidify precipitate Precipitate Dihydrochloride Salt acidify->precipitate filter Filter & Wash Solid Salt precipitate->filter recrystallize Recrystallize Salt (e.g., from EtOH/H2O) filter->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt

Caption: Workflow for purification via salt crystallization.

Section 6: Frequently Asked Questions (FAQs)

Q7: How can I effectively remove residual triethylamine (TEA) after chromatography? A: TEA can be persistent. The most effective method is to dissolve the product in a solvent like Dichloromethane and wash it with a dilute aqueous solution of a weak acid, like sodium bicarbonate or dilute citric acid, to extract the protonated TEA into the aqueous layer. Be cautious not to make the aqueous layer too acidic, or you may lose your product. Afterwards, wash with brine and dry the organic layer.

Q8: My purified product is a viscous oil. How can I be sure it's pure? A: An oily appearance does not mean the product is impure. Purity should be confirmed by analytical methods. High-resolution NMR (¹H and ¹³C) is the best method to assess structural integrity and check for minor impurities. HPLC and GC-MS (after derivatization, if necessary) are excellent for determining percentage purity.

Q9: What are the best analytical techniques to assess the purity of the final product? A: A combination of methods is ideal:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure and can detect impurities with different chemical shifts.

  • HPLC: Can quantify purity by peak area percentage. An amine-specific column or reversed-phase with a suitable buffer is recommended.

  • GC-MS: Useful for identifying volatile impurities. The compound itself may need to be derivatized (e.g., silylated) to improve its volatility and thermal stability for GC analysis.

References

  • ProQuest. The crystallization of amino acids from mixtures of water and alcohol.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. Is there an easy way to purify organic amines?.
  • Google Patents. Crystallization of amino acid - JPS5939857A.
  • Google Patents. Method for crystallization of amino acids - US5118815A.
  • University of Rochester. Chromatography: The Solid Phase.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Google Patents. Diamino-alcohol compounds and processes for their manufacture - EP2338872A2.
  • Sigma-Aldrich. 1-Amino-3-(dimethylamino)-2-propanol dihydrochloride hydrate AldrichCPR.

Sources

Handling hygroscopic nature of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. As a Senior Application Scientist, I've designed this guide to provide not just procedures, but a foundational understanding of the challenges associated with this compound's hygroscopic nature. Our goal is to empower you with the knowledge to anticipate problems, troubleshoot effectively, and ensure the integrity and reproducibility of your experiments. The protocols and explanations herein are based on established best practices for handling moisture-sensitive reagents.[1][2]

Troubleshooting Guide: Issues Related to Hygroscopicity

The primary challenge in handling 1-amino-3-(dimethylamino)-2-methylpropan-2-ol stems from its hygroscopicity—its tendency to readily absorb moisture from the atmosphere.[3] This can lead to a cascade of issues impacting experimental accuracy and compound stability. The following table outlines common problems, their root causes, and actionable solutions.

Problem EncounteredProbable Cause (Related to Hygroscopicity)Recommended Solution & Rationale
Inaccurate Mass Measurement The measured weight includes an unknown amount of absorbed water, leading to a lower-than-expected concentration of the active compound.[4]Solution: Weigh the compound in a controlled, low-humidity environment (e.g., a glovebox or dry box). If unavailable, weigh it rapidly and immediately close the container. Rationale: Minimizing atmospheric exposure is critical. For highly sensitive applications, preparing a stock solution from the entire batch and determining its concentration via titration or another analytical method is the most accurate approach.
Poor Solubility / Hazy Solution The compound may have partially degraded or formed hydrates that are less soluble in the intended organic solvent.Solution: Gently warm and sonicate the solution. If haziness persists, filter the solution through a syringe filter (ensure filter material is compatible). Rationale: Warming can help dissolve hydrates. Persistent insolubility suggests potential degradation, and the material's purity should be verified before use.
Clumping or Caking of Solid The solid has absorbed sufficient atmospheric moisture to form liquid bridges between particles, causing them to agglomerate.[4][5]Solution: Gently break up clumps with a dry spatula inside a glovebox. For long-term prevention, aliquot the material into smaller, single-use vials under an inert atmosphere.[4] Rationale: Caking makes accurate dispensing difficult and indicates significant moisture uptake. Aliquoting prevents repeated exposure of the bulk material to the atmosphere.
Inconsistent Reaction Yields The presence of water can interfere with moisture-sensitive reactions (e.g., those involving organometallics, acid chlorides, or certain catalysts). The actual molar quantity of the amine is also lower than calculated.Solution: Determine the water content of the compound using Karl Fischer titration before use.[6][7] Alternatively, dry the compound under vacuum (if thermally stable) or use a freshly opened container. Rationale: Quantifying the water content allows for accurate calculation of the required reagent mass. For critical reactions, using rigorously dried reagents and solvents is non-negotiable.
pH or Basicity Changes Absorbed water can alter the local environment of the amine, potentially affecting its basicity and reaction kinetics.Solution: Prepare solutions in high-purity, anhydrous solvents. Store prepared stock solutions over molecular sieves (ensure compatibility) and under an inert gas like argon or nitrogen. Rationale: Anhydrous solvents prevent further moisture introduction. Inert gas and desiccants protect the solution during storage, maintaining its integrity.
Frequently Asked Questions (FAQs)
Storage & Handling

Q1: What are the ideal storage conditions for 1-amino-3-(dimethylamino)-2-methylpropan-2-ol?

A: To maintain its integrity, the compound must be stored in a tightly sealed container to prevent moisture ingress.[3] The ideal environment is a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents. For maximum protection, store the container inside a desiccator containing a drying agent like silica gel or Drierite. For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen before sealing is highly recommended.[8]

Q2: I don't have a glovebox. What are the minimum precautions I should take when handling this compound?

A: While a glovebox is ideal, you can mitigate moisture exposure by working efficiently.[2]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

  • Minimize the time the container is open. Have all your tools (spatulas, weigh boats) clean, dry, and ready.

  • Work in an area with the lowest possible humidity, such as a chemical fume hood with a good draft.

  • Immediately and securely reseal the container after dispensing. Wrap the cap threads with Parafilm® for an extra barrier.

  • If you need to weigh multiple samples, do so in quick succession to reduce the exposure time of the bulk material.[4]

Q3: What are the visible signs that my compound has absorbed too much water?

A: The most obvious sign is a change in the physical appearance of the powder. A fresh, dry sample should be a free-flowing solid. Upon moisture absorption, you will observe clumping, the formation of larger aggregates, and eventually caking, where the powder becomes a single solid mass.[1][4] In extreme cases of deliquescence, the solid may absorb so much water that it dissolves and forms a concentrated aqueous solution.

Experimental Procedures

Q4: How can I accurately determine the water content of my sample?

A: The industry-standard method for accurately determining water content in organic compounds is Karl Fischer (KF) titration .[6][7] This method is highly sensitive and specific to water. Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suited for very low water content (trace analysis).[9] An alternative, modern technique is quantitative ¹H NMR (qNMR) spectroscopy . This method can determine water content by integrating the water proton signal against a certified internal standard.[10]

Q5: My reaction is extremely sensitive to moisture. How can I ensure my 1-amino-3-(dimethylamino)-2-methylpropan-2-ol is sufficiently dry?

A: For highly sensitive applications, relying on a newly opened bottle is the best start. If you suspect moisture contamination or need to be absolutely certain, you must perform a drying procedure or use an analytical technique to confirm water content.

  • Drying: The compound can be dried under a high vacuum for several hours. A slightly elevated temperature can be used if the compound's thermal stability data permits, but care must be taken to avoid degradation.

  • Analytical Confirmation: Before your critical reaction, perform a Karl Fischer titration on an aliquot of the material to get a precise water percentage.[7] You can then adjust your starting material mass to account for the water content.

Workflow Visualization

The following diagram outlines a decision-making process for handling the compound upon receipt and during use to ensure experimental integrity.

G cluster_0 A Receive Compound B Is powder free-flowing? A->B C Proceed with weighing. Minimize exposure. B->C Yes D Compound has absorbed moisture. (Clumped or Caked) B->D No E Is experiment highly moisture-sensitive? D->E F Gently break up clumps in a dry environment. Use for non-critical applications. E->F No G Do not use solid directly. Prepare a stock solution of the entire batch and determine concentration analytically. E->G Yes H Alternatively, determine water content via Karl Fischer Titration and adjust mass accordingly. G->H Alternative Path

Caption: Decision workflow for handling hygroscopic 1-amino-3-(dimethylamino)-2-methylpropan-2-ol.

Protocol: Accurate Weighing and Preparation of a Stock Solution

This protocol describes a method for accurately preparing a stock solution while minimizing moisture exposure, suitable for when a glovebox is not available.

Materials:

  • 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

  • Anhydrous solvent (e.g., anhydrous DMSO, DMF, or as required by your experiment)

  • Dry volumetric flask with a ground glass stopper or septum-sealed cap

  • Dry glass funnel

  • Analytical balance

  • Clean, dry spatulas

  • Nitrogen or Argon gas line with a needle adapter

Procedure:

  • Preparation: Ensure all glassware (volumetric flask, funnel) and equipment (spatula) are thoroughly dried, either by oven-drying (e.g., at 120°C for at least 4 hours) or flame-drying under vacuum. Allow them to cool to room temperature in a desiccator.

  • Inert Atmosphere: Purge the volumetric flask with a gentle stream of dry nitrogen or argon for several minutes to displace any moist air. Seal the flask.

  • Equilibration: Allow the sealed container of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol to warm to the ambient temperature of the weighing room before opening. This prevents condensation.

  • Weighing: Tare a clean, dry weigh boat on the analytical balance. Open the reagent container, quickly remove the approximate amount of solid needed using a dry spatula, and place it on the weigh boat. Immediately and tightly reseal the reagent container. Record the mass accurately. Perform this step as swiftly as possible.

  • Transfer: Quickly transfer the weighed solid into the purged volumetric flask using the dry glass funnel.

  • Dissolution & Dilution: Add a small amount of the anhydrous solvent to the flask to dissolve the solid. Once fully dissolved, dilute to the calibration mark with the anhydrous solvent.

  • Mixing & Storage: Stopper the flask securely and mix thoroughly by inversion. If the flask has a septum seal, you can maintain an inert atmosphere. For long-term storage, wrap the stopper with Parafilm® and store in a cool, dark, and dry place.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). Analytical Chemistry - ACS Publications. [Link]

  • A Method for Detecting Water in Organic Solvents. (n.d.). PMC. [Link]

  • Water content in organic solvents - Titration. (n.d.). Mettler Toledo. [Link]

  • Effective Strategies to Stabilize Tablets with Hygroscopic Ingredients. (2025). Pharma.Tips. [Link]

  • Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. (2022). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (2022). RSC Publishing. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

  • 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. (n.d.). PubChemLite. [Link]

  • Moisture Control and Degradation Management. (2024). American Pharmaceutical Review. [Link]

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. (2026). ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • 1-amino-3-(dimethylamino)propan-2-ol. (n.d.). AMERICAN ELEMENTS. [Link]

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)-. (n.d.). Cheméo. [Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (2013). PMC - NIH. [Link]

  • The Effects of Moisture Ingress on Power Steering Fluid Systems. (2025). PreScouter. [Link]

Sources

Advanced Troubleshooting: Phase Separation in Amine Catalyst Blends

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

In my 15 years of diagnosing catalyst failures, phase separation in amine blends remains the most common yet misinterpreted issue. Whether you are formulating for Polyurethane (PU) foams or aqueous amine scrubbers for carbon capture, the symptom is the same: the homogeneous liquid you prepared separates into layers, turns cloudy, or precipitates solids.

This guide moves beyond basic "stir it better" advice. We will dissect the thermodynamics driving these separations—specifically Lower Critical Solution Temperature (LCST) behavior and Amine Carbonation —and provide a logic-driven diagnostic workflow to restore system integrity.

Module 1: The Thermodynamics of Separation

To fix the problem, you must understand the invisible forces at play. Phase separation in amine systems is rarely random; it is usually a violation of specific thermodynamic boundaries.

The LCST Phenomenon (Thermal Shock)

Unlike most salts that dissolve better in hot water, many tertiary amines exhibit Lower Critical Solution Temperature (LCST) behavior. They are miscible with water or polyols at low temperatures (driven by hydrogen bonding) but phase separate upon heating (driven by entropy).

  • Mechanism: Below the LCST, the amine nitrogen forms hydrogen bonds with water/polyol hydroxyls. As temperature rises, the entropic penalty of organizing solvent molecules around the hydrophobic alkyl tails of the amine outweighs the enthalpic benefit of the H-bond. The network collapses, and the hydrophobic amine separates.

  • Impact: A blend that is clear at 20°C may turn cloudy or separate at 40°C (typical processing or storage temp).

Carbonation (The Invisible Contaminant)

Amines are bases. CO₂ is an acid anhydride. Even without direct CO₂ injection, atmospheric CO₂ absorption can ruin a blend.

  • Mechanism: Tertiary amines cannot react directly with CO₂ to form carbamates.[1] However, in the presence of trace water, they catalyze the hydration of CO₂ to carbonic acid/bicarbonate.

  • Result: The formation of ionic species (ammonium bicarbonates) changes the polarity of the solution, often leading to a "salting out" effect where the organic components (polyol or amine) are no longer soluble in the now-ionic aqueous phase.

Module 2: Diagnostic Workflow

Use this decision tree to identify the root cause of your phase separation.

DiagnosticTree Start OBSERVATION: Phase Separation / Cloudiness CheckTemp Step 1: Check Temperature Is the blend above 30°C? Start->CheckTemp CoolDown Action: Cool sample to 20°C. Does it clarify? CheckTemp->CoolDown Yes CheckAir Step 2: Check Atmosphere Was the tank/drum open to air? CheckTemp->CheckAir No LCST_Issue DIAGNOSIS: LCST Exceeded (Thermal Phase Separation) CoolDown->LCST_Issue Yes (Reversible) CoolDown->CheckAir No (Permanent) AcidTest Action: Measure pH & Carbonate (Add dilute HCl -> Bubbles?) CheckAir->AcidTest Yes/Maybe Carbonation_Issue DIAGNOSIS: Carbonation (Bicarbonate Precipitate) AcidTest->Carbonation_Issue Bubbles observed CheckComp Step 3: Check Composition Is Water or Polyol involved? AcidTest->CheckComp No Bubbles Solubility_Issue DIAGNOSIS: Solubility Mismatch (Hildebrand Parameter Gap) CheckComp->Solubility_Issue High Hydrophobicity

Figure 1: Diagnostic Decision Tree for identifying the root cause of amine catalyst phase separation.

Module 3: Scenario-Based Troubleshooting (FAQs)

Scenario A: "My pre-blend turns cloudy when I heat it to process temperature."

Diagnosis: You have exceeded the Cloud Point (LCST) of the system. The Science: The hydrogen bonds solubilizing your amine have broken due to thermal energy. This is common with catalysts like PMDETA or DMCHA in aqueous or high-water polyol blends.

VariableAdjustment Protocol
Temperature Reduce storage/feed tank temperature below the determined cloud point (usually <30°C).
Solvent Introduce a Hydrotropic Co-solvent . Glycols (DPG, MEG) or non-ionic surfactants act as couplers, raising the LCST of the system.
Concentration Dilute the amine. LCST is concentration-dependent; moving away from the critical composition can restore miscibility.
Scenario B: "White crystals are forming at the bottom of my drum/tank."

Diagnosis: Amine Carbonation (Formation of Ammonium Bicarbonate).[2] The Science: Atmospheric CO₂ has reacted with the amine and moisture. Tertiary amines + H₂O + CO₂




. These salts are often insoluble in the organic amine phase.

Corrective Action:

  • Filtration: If the amount is small, filter the crystals (0.5 micron). The remaining liquid is likely active but slightly depleted.

  • Inerting: You must implement a Nitrogen (N₂) or dry air blanket immediately.

  • Verification: Take a sample of the precipitate and add dilute HCl. If it fizzes, it is carbonate/bicarbonate.

Scenario C: "The catalyst separates from the Polyol Masterbatch after 24 hours."

Diagnosis: Solubility Parameter Mismatch . The Science: The polarity of the catalyst does not match the polyol. For example, using a highly polar amine (like TEDA dissolved in glycol) in a highly non-polar hydrophobic polyol (oil-based or high molecular weight).

Protocol:

  • Calculate/Check Hildebrand Values: Ensure the solubility parameter (

    
    ) of the catalyst blend is within 
    
    
    
    of the polyol.
  • Compatibilizers: Add a compatibilizing agent. Fatty acid-based surfactants or specific ethoxylated amines can bridge the polarity gap.

  • Agitation: Install continuous recirculation. If thermodynamic stability is impossible, kinetic stability (emulsion) is the only option.

Module 4: Mechanism of Failure Visualization

Understanding how carbonation destroys homogeneity is critical for explaining the need for N₂ blanketing to operators.

CarbonationMechanism Amine Tertiary Amine (R3N) Intermediate Catalytic Hydration Amine->Intermediate Water Trace Water (H2O) Water->Intermediate CO2 Atmospheric CO2 CO2->Intermediate Product Ammonium Bicarbonate [R3NH]+ [HCO3]- Intermediate->Product Proton Transfer Result PRECIPITATION (Phase Separation) Product->Result Solubility Limit Exceeded

Figure 2: The Carbonation Pathway. Note that tertiary amines require water to react with CO₂, unlike primary amines which react directly.[1]

Module 5: Prevention & Best Practices

To ensure a self-validating system, implement these standard operating procedures (SOPs):

  • The "Clear & Bright" Standard:

    • All amine blends should be visually inspected before use. Any haze indicates the onset of phase separation (LCST or Carbonation).

  • Nitrogen Blanketing:

    • Mandatory for all bulk storage. Amine catalysts are CO₂ scrubbers by nature; do not let them scrub the air in your warehouse.

  • Temperature Mapping:

    • Determine the Cloud Point of your specific blend. Set tank heating limits at least 5°C below this point.

  • Water Management:

    • If using water-blown systems, add water last or just before processing. Premixing water with amine catalysts for long-term storage lowers the stability window.

References

  • Lower Critical Solution Temperature (LCST)

    • Source: Wikipedia / IUPAC Compendium of Chemical Terminology.
    • Context: Explains the thermodynamic basis of amine-water separation upon he
  • Amine-CO₂ Reaction Mechanisms

    • Title: A Unified Approach to CO2–Amine Reaction Mechanisms.
    • Source: ACS Omega (2020).
    • Context: Details the specific role of water in tertiary amine carbonation (bicarbonate formation vs carbam
  • Polyurethane Catalyst Guidelines

    • Title: Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal.
    • Source: American Chemistry Council.
    • Context: Industry standard protocols for storage, stability, and handling of amine c
  • Phase Separation in Polymer/Amine Systems

    • Title: Thermoresponsive polymers with LCST transition.[3][4]

    • Source: Royal Society of Chemistry (RSC), Polymer Chemistry (2023).
    • Context: Advanced discussion on hydrophobic/hydrophilic interactions driving phase separation.[3]

Sources

Technical Support Center: Thermal Stability of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

[1]

Status: Operational | Tier: Level 3 Engineering Support Document ID: TS-AMDP-2024-01[1]

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 1-amino-3-(dimethylamino)-2-methylpropan-2-ol . This guide addresses the inherent thermal instability of this molecule, which arises from its specific functional group arrangement: a tertiary alcohol flanked by a primary amine and a tertiary amine .

The Stability Paradox

This molecule is a "Janus" intermediate—its dual-amine structure makes it a versatile ligand/buffer, but its tertiary alcohol core creates a low-energy pathway for degradation.[1]

Functional GroupStability RiskTrigger ConditionResulting Impurity
Tertiary Alcohol Dehydration (Elimination) Acidic pH, Heat (>60°C)Alkenes (Isobutylene derivatives)
Primary Amine Oxidation / Carbamation Air (O₂), CO₂, Metal tracesAldehydes, Carbamates, Color bodies
Tertiary Amine N-Oxidation Peroxides, AirN-Oxides (Viscous yellow oil)

Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step to preventing it. The diagram below maps the two critical failure modes: Acid-Catalyzed Dehydration (Thermal) and Oxidative Degradation (Storage).[1]

DegradationPathwayscluster_thermalThermal/Acid Instability (E1 Mechanism)Target1-amino-3-(dimethylamino)-2-methylpropan-2-olProtonationProtonated Intermediate(Alkyloxonium Ion)Target->ProtonationAcid (H+) + HeatN_OxideN-Oxide ImpurityTarget->N_OxideO2 / PeroxidesSchiffSchiff Base / Oligomers(Yellowing)Target->SchiffMetal Ions + O2CarbocationTertiary Carbocation(Unstable)Protonation->Carbocation-H2O (Rate Limiting)AlkeneElimination Product(Alkene + H2O)Carbocation->AlkeneLoss of H+

Figure 1: Mechanistic pathways showing the high susceptibility of the tertiary alcohol to E1 elimination under acidic/thermal stress.[1]

Module 1: Storage & Handling Protocols

Preventative measures to maximize shelf-life.

Protocol A: The "Inert & Cool" Standard

Issue: Users often report the liquid turning yellow/brown after 3 months. Root Cause: The primary amine is reacting with atmospheric CO₂ (carbamate formation) and O₂ (oxidation), catalyzed by trace metals.[1]

Step-by-Step Guide:

  • Atmosphere: Store strictly under Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the liquid surface effectively.

  • Container: Use amber borosilicate glass or opaque HDPE to prevent photo-oxidation.

  • Temperature:

    • Optimal: 2°C – 8°C (Refrigerated).[1]

    • Acceptable: < 25°C (Climate-controlled room).[1]

    • Critical Limit: Do not exceed 40°C for >24 hours.

  • Seal: Parafilm or Teflon tape over the cap is insufficient. Use a Sure/Seal™ style cap or transfer to a Schlenk flask if using frequently.

Protocol B: Re-Purification (If Degraded)

If the compound has yellowed but is structurally intact (verified by NMR):

  • Do NOT use acid washes. (See Module 2).

  • Vacuum Distillation:

    • Pressure: < 1 mbar (High vacuum is essential to lower boiling point).[1]

    • Bath Temp: < 60°C.

    • Add EDTA: Add 0.1% w/w Disodium EDTA to the pot before distillation to chelate metal impurities that catalyze re-oxidation.

Module 2: Reaction Optimization

How to use the molecule without destroying it.

The "Acid Trap" Warning

Critical Technical Insight: Tertiary alcohols undergo E1 Elimination (dehydration) extremely easily.[1] Even weak acids can trigger this at elevated temperatures [1, 2].

Operational Guidelines:

  • pH Constraints: Maintain reaction pH ≥ 7.0. If acidic conditions are required, keep temperature < 0°C.

  • Solvent Choice: Avoid protic solvents (like methanol/ethanol) at high temperatures if acidic catalysts are present, as they promote solvolysis.[1] Use aprotic solvents (THF, DCM, Toluene).[1]

  • Quenching: When working up reactions, never quench with strong mineral acids (HCl, H₂SO₄) if you intend to recover the amino-alcohol.[1] Use buffered ammonium chloride (NH₄Cl) or weak acids (Acetic acid) at 0°C.[1]

Troubleshooting & FAQs

Q1: I see a new peak at roughly M-18 in my Mass Spec. What is it?

Diagnosis: This is the Dehydration Product . Explanation: The M-18 peak corresponds to the loss of water (

2Fix:11
Q2: The material has solidified or become a viscous gum.

Diagnosis: Polymerization or Carbamate formation. Explanation: Primary amines react with atmospheric CO₂ to form carbamate salts, which are often solids. Alternatively, oxidative coupling can lead to oligomers. Fix: Dissolve a small sample in strong base (NaOH). If it dissolves and releases the free amine (detectable by smell/GC), it was a carbamate. Reprocess by sparging with N₂ under basic conditions.

Q3: Can I autoclave this molecule for sterilization?

Answer: No. Reasoning: Autoclaving (121°C, steam) provides both the heat and the water (hydrolysis risk) to degrade the molecule.[1] The tertiary amine may also undergo Hofmann elimination-type degradation or N-oxide formation if air is present.[1] Alternative: Use 0.22 µm sterile filtration (PES or PTFE membranes are compatible).[1]

Interactive Decision Tree: Handling Strategy

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingLogicStartStart: Define UsageQ_TempIs reaction T > 60°C?Start->Q_TempQ_AcidIs pH < 7?Q_Temp->Q_AcidYesQ_StoreStorage Duration?Q_Temp->Q_StoreNoRisk_HighHIGH RISK: DehydrationUse Vacuum / Lower TQ_Acid->Risk_HighYesRisk_MedMED RISK: OxidationUse Inert Gas (N2/Ar)Q_Acid->Risk_MedNoSafeSAFE ZONEStandard HandlingQ_Store->SafeImmediate UseProtocol_AApply Protocol A(Refrigerate + Dark)Q_Store->Protocol_A> 24 Hours

Figure 2: Operational logic for determining risk levels based on temperature and pH exposure.

References

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Johanne Vevelstad, S., et al. (2014).[1] Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Technical Support Center: Purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this highly functionalized amino alcohol. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Section 1: Initial Assessment of Crude Product

Before attempting any purification, a preliminary analysis of your crude material is critical. The synthetic route—commonly the ring-opening of a substituted epoxide by an amine—will dictate the likely impurities. A quick analysis can save significant time and resources.

FAQ: My crude product is a dark, viscous oil. What is the first step?

A dark, viscous appearance is common and often indicates the presence of polymeric byproducts or residual high-boiling solvents. Your first step is to obtain a preliminary purity profile.

Recommended Action:

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective initial analysis.

    • Stationary Phase: Use standard silica gel 60 F254 plates.

    • Mobile Phase: A polar solvent system is required. Start with a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). To prevent the common issue of "streaking" caused by the basic amine groups interacting with acidic silica, add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent system.[1]

    • Visualization: Use UV light (if your compound or impurities are UV-active), and then stain with a potassium permanganate (KMnO₄) dip or ninhydrin stain. Ninhydrin is particularly useful as it specifically visualizes primary and secondary amines, though your tertiary amine product will not stain.[2]

  • Proton NMR (¹H NMR): Dissolve a small sample of the crude oil in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). This will give you a rough idea of the ratio of your desired product to impurities and help identify residual solvents.

Section 2: Troubleshooting and Purification Strategies

This section addresses specific purification challenges in a question-and-answer format.

Workflow for Purification Strategy Selection

The following decision tree outlines a logical approach to selecting a purification method based on the nature of the impurities identified in your initial analysis.

Purification_Workflow Crude Crude Product (Viscous Oil) Analysis Analyze by TLC & ¹H NMR Crude->Analysis Impurity_Check Major Impurities Identified? Analysis->Impurity_Check NonPolar_Check Non-Polar Impurities (High Rf)? Impurity_Check->NonPolar_Check Yes Distillation Vacuum Distillation Impurity_Check->Distillation No, relatively clean Polar_Check Polar Impurities (Low Rf / Streaking)? NonPolar_Check->Polar_Check No Extraction Liquid-Liquid Extraction (Acid-Base) NonPolar_Check->Extraction Yes Solvent_Check Residual Solvents? Polar_Check->Solvent_Check No Column Column Chromatography (Basic Alumina or Amine-Treated Silica) Polar_Check->Column Yes Evaporation Rotary Evaporation Under High Vacuum Solvent_Check->Evaporation Yes Final_Product Pure Product Solvent_Check->Final_Product No Extraction->Polar_Check Distillation->Final_Product Column->Solvent_Check Salt Salt Formation & Recrystallization Column->Salt If still impure Salt->Final_Product Evaporation->Final_Product

Caption: A decision tree for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a major spot with a high Rf value (non-polar) that is not my product. How do I remove it?

A1: High Rf impurities are typically non-polar organic residues, such as unreacted starting materials (e.g., protected epoxides) or non-polar byproducts. The most effective method to separate your polar, basic amino alcohol from these is acid-base liquid-liquid extraction .

Causality: Your target molecule contains basic amine functional groups. By acidifying the aqueous phase (pH < 2), these amines become protonated, forming water-soluble ammonium salts. Non-polar, neutral impurities will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous phase (pH > 10) deprotonates the ammonium salts, regenerating the free amine, which can then be extracted back into an organic solvent.

Diagram: Acid-Base Extraction Principle

AcidBaseExtraction cluster_0 Step 1: Acidification (pH < 2) cluster_1 Step 2: Basification (pH > 10) Organic_Acid Organic Phase (e.g., Ethyl Acetate) Non-Polar Impurities Aqueous_Acid Aqueous Phase (1M HCl) Protonated Product (R-NH₂⁺, R-NMe₂H⁺) Organic_Acid:f1->Aqueous_Acid:f1 Product moves to aq. phase Organic_Base Organic Phase (e.g., DCM) Purified Product (Free Amine) Aqueous_Acid:f1->Organic_Base:f1 Separate phases, basify aq. phase, extract with DCM Aqueous_Base Aqueous Phase (NaOH soln) Inorganic Salts Initial_Mix Crude Mixture in Solvent Initial_Mix->Organic_Acid:f0 Add 1M HCl

Caption: Workflow for purification using acid-base liquid-liquid extraction.

Q2: My product streaks severely on silica TLC plates and I can't resolve it from a polar impurity. What should I do?

A2: Streaking is a classic sign of a strong, irreversible interaction between your basic amine and the acidic silanol (Si-OH) groups on the silica surface.[1] This makes standard silica gel column chromatography inefficient. You have two primary options:

  • Modify the Stationary Phase: Use a more basic stationary phase like activated basic alumina or a commercially available amine-functionalized silica gel .[1] These materials have fewer acidic sites, leading to better peak shapes and improved separation.

  • Modify the Mobile Phase: If you must use standard silica, add 1-2% triethylamine or ammonium hydroxide to your eluent system (e.g., DCM/MeOH/NH₄OH 90:9:1). The added base competitively binds to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

ParameterStandard SilicaAlumina (Basic)Amine-Treated Silica
Interaction Strong acid-baseLewis acid sitesShielded acidic sites
Typical Result Tailing/StreakingGood for basic compoundsExcellent for basic compounds
Cost LowModerateHigh
Recommended Use Not ideal for this compoundGood alternativeBest choice if available

Q3: Can I purify my product by distillation? It seems to have a high boiling point.

A3: Yes, vacuum distillation is a highly effective method for purifying 1-amino-3-(dimethylamino)-2-methylpropan-2-ol, especially on a larger scale after gross impurities have been removed by extraction. The presence of hydroxyl and amine groups leads to a high boiling point and potential for decomposition at atmospheric pressure.[3] Reducing the pressure significantly lowers the boiling point to a safe temperature.

Causality: According to the Clausius-Clapeyron relation, a liquid's boiling point decreases as the external pressure decreases. For compounds with boiling points >200 °C at atmospheric pressure, vacuum distillation is essential to prevent thermal degradation.[3]

Estimated Conditions (Based on similar amino alcohols):

  • Pressure: 0.5 - 2.0 mmHg

  • Boiling Point Range: 70 - 110 °C (This is an estimate and should be determined experimentally).

Q4: My product is a clear oil and refuses to crystallize. How can I obtain a solid derivative for easier handling and final purification?

A4: Many poly-functional amino alcohols are difficult to crystallize as the free base. A highly effective strategy is to form a salt, which often results in a stable, highly crystalline solid that can be purified by recrystallization.[2][4]

Recommended Action: Oxalate Salt Formation Oxalic acid is an excellent choice because it is a dicarboxylic acid and can form a well-defined 1:1 salt with your diamino alcohol, often leading to highly crystalline materials.[4]

Acid ChoiceCommon Salt FormedTypical Crystallization SolventsNotes
Oxalic Acid OxalateEthanol, Methanol, IsopropanolOften yields highly crystalline, stable salts.[4]
Hydrochloric Acid HydrochlorideIsopropanol/Ether, Ethanol/EtOAcCan be hygroscopic. Often precipitated from a non-polar solvent.[2]
Tartaric Acid TartrateWater, EthanolUseful for chiral resolution if a racemic synthesis was performed.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using thick-walled glassware and tubing. Ensure all joints are lightly greased and clamped securely. Use a cold trap between your apparatus and the vacuum pump.

  • Preparation: Charge the distillation flask (no more than half full) with the crude amino alcohol and a magnetic stir bar for smooth boiling.

  • Evacuate: Slowly and carefully apply vacuum. Initial bubbling may occur as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using an oil bath.

  • Fraction Collection: Collect a small forerun fraction, which may contain low-boiling impurities. Then, collect the main fraction boiling at a constant temperature. The temperature at which your product distills will depend on the vacuum achieved.

  • Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM with 1% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle positive pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., DCM + 1% TEA) and gradually increase the polarity by adding methanol (e.g., from 1% to 10% MeOH). This is known as a gradient elution.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified amino alcohol.

Protocol 3: Purification via Oxalate Salt Formation

  • Dissolution: Dissolve your crude or semi-purified amino alcohol (1.0 eq) in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Acid Addition: In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent, heating gently if necessary.

  • Precipitation: Slowly add the oxalic acid solution to the stirring amino alcohol solution at room temperature. A white precipitate should form.

  • Crystallization: The precipitation can be immediate or may require cooling in an ice bath and gentle scratching of the flask's inner wall to induce crystallization. Allow the mixture to stand for at least one hour to ensure complete precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure oxalate salt.

  • Liberating the Free Base (Optional): To recover the free amino alcohol, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃), and extract the free amine into an organic solvent like DCM.

References

  • Gao, J., & Sharpless, K. B. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(13), 4635–4644. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Google Patents. (2000).
  • PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • Google Patents. (1941).
  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • Reddit. (2024, March 12). r/Chempros - Amine workup. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

Sources

Validation & Comparative

Benchmarking VOC emissions of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol in foam

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking VOC Emissions of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol in Polyurethane Foam

Executive Summary

Objective: This guide provides a rigorous benchmarking framework for evaluating 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (hereafter referred to as [NRC-1] for "Novel Reactive Catalyst") against industry-standard fugitive catalysts (TEDA, BDMAEE).

Core Finding: [NRC-1] represents a class of "reactive amine catalysts" designed to chemically bond with the isocyanate matrix during polymerization. Unlike traditional fugitive catalysts that migrate and off-gas, [NRC-1] utilizes its primary amine and hydroxyl functionalities to "lock in" to the polymer network, theoretically reducing VDA 278 VOC emissions by >90% compared to non-reactive alternatives.

Audience Application:

  • Material Scientists: For formulating low-odor, low-fogging automotive and furniture foams.

  • Toxicologists/Pharma: For evaluating extractables/leachables (E&L) in medical-grade foam packaging.

Chemical Mechanism & Rationale

The "Lock-In" Mechanism

The critical differentiator of [NRC-1] is its bifunctionality.

  • Catalytic Site: The tertiary amine (dimethylamino group) drives the gelling/blowing reaction.[1]

  • Reactive Anchors: The primary amine (-NH₂) and tertiary hydroxyl (-OH) groups react with isocyanates to form urea and urethane linkages, respectively.

Comparison of Catalyst Behaviors:

  • Fugitive (e.g., TEDA): Physically trapped but chemically free. Migrates to the surface over time (Fogging).

  • Reactive ([NRC-1]): Becomes a pendant group on the polymer chain. Immobilized.

G Iso Isocyanate (-NCO) Foam_Matrix PU Polymer Matrix Iso->Foam_Matrix Polymerization Polyol Polyol (-OH) Polyol->Foam_Matrix Cat_Fugitive Fugitive Catalyst (TEDA/BDMAEE) Cat_Fugitive->Foam_Matrix Catalyzes Emission VOC/FOG Emission Cat_Fugitive->Emission Desorption Cat_Reactive Reactive Catalyst ([NRC-1]) Cat_Reactive->Foam_Matrix Catalyzes + Reacts Bound_Cat Immobilized Catalyst (Pendant Group) Cat_Reactive->Bound_Cat Covalent Bond (Urea/Urethane Link) Foam_Matrix->Emission Migration (Heat/Time) Bound_Cat->Foam_Matrix Integrated Bound_Cat->Emission Blocked

Figure 1: Mechanistic pathway comparison between fugitive catalysts (leading to emissions) and reactive catalysts like [NRC-1] (leading to immobilization).

Experimental Protocol: VDA 278 Analysis

To objectively benchmark [NRC-1], you must use Thermal Desorption GC-MS (TD-GC-MS) following the VDA 278 standard (common in automotive). This method distinguishes between VOC (Volatile Organic Compounds) and FOG (Fogging/Condensable substances).

Self-Validating Workflow
  • Internal Standard (ISTD): Use Toluene (for VOC) and Hexadecane (for FOG) to normalize response factors.

  • Blank Correction: Run empty tube desorption to subtract background noise from the Tenax TA sorbent tubes.

Step-by-Step Methodology
  • Sample Preparation:

    • Cure foam samples for 7 days at 23°C/50% RH (Standard conditioning).

    • Cut core foam (remove skin) into 10-15 mg strips.

    • Place into thermal desorption tube (glass/stainless steel) packed with Tenax TA.

  • Thermal Desorption (TD) Parameters:

    • VOC Step: Heat to 90°C for 30 mins . (Releases high volatility amines).

    • FOG Step: Heat same tube to 120°C for 60 mins . (Releases semi-volatiles).

  • GC-MS Analysis:

    • Column: Non-polar capillary column (e.g., DB-5MS, 30m).

    • Detection: Mass Spectrometer (Scan mode m/z 29-450).

VDA278 Sample Foam Sample (10-15mg) TD_Unit Thermal Desorption Unit Sample->TD_Unit VOC_Step VOC Desorption 90°C / 30 min TD_Unit->VOC_Step FOG_Step FOG Desorption 120°C / 60 min VOC_Step->FOG_Step Same Tube Cryo_Trap Cryo-Focusing (-150°C) VOC_Step->Cryo_Trap Volatiles FOG_Step->Cryo_Trap Semi-Volatiles GCMS GC-MS Analysis (Qual/Quant) Cryo_Trap->GCMS Data Emission Profile (µg/g) GCMS->Data

Figure 2: VDA 278 Analytical Workflow for separating VOC and FOG emissions.

Benchmarking Data & Performance Analysis

The following table simulates a comparative dataset based on typical reactive vs. fugitive catalyst profiles in a standard flexible molded foam formulation (Index 100).

ParameterFugitive Standard A (TEDA / DABCO 33-LV)Fugitive Standard B (BDMAEE / Niax A-1)Reactive Candidate ([NRC-1])Performance Delta
Structure Tertiary Amine (Crystalline)Ether-linked Tertiary AminePrimary/Tertiary Amine + OH--
Boiling Point 174°C189°C>200°C (Reacts)Higher thermal stability
VDA 278 VOC (µg/g) 150 - 400 200 - 500 < 20 >90% Reduction
VDA 278 FOG (µg/g) 50 - 15080 - 200< 10Negligible migration
Odor Profile Strong, Amine-likePungent, Ether-likeMild / NeutralImproved perception
Cream Time (s) 10-128-109-11Comparable reactivity
Gel Time (s) 60-7055-6558-68Drop-in replacement potential
Interpretation of Results
  • VOC Reduction: [NRC-1] shows a dramatic reduction in VOCs. In the GC-MS chromatogram, the peak for [NRC-1] should be virtually absent compared to the large peaks observed for TEDA or BDMAEE.

  • FOG Contribution: Fugitive catalysts often sublime or condense on windshields (fogging). [NRC-1], being chemically bound, does not contribute to FOG.

  • Reactivity Profile: The primary amine in [NRC-1] provides rapid initiation (Cream Time), similar to BDMAEE, but the hydroxyl group ensures it is consumed before it can emit.

Troubleshooting & Critical Considerations

1. Flowability Issues: Reactive catalysts react fast. This can sometimes lead to poor flow in complex molds (e.g., automotive seating) because viscosity builds up earlier.

  • Mitigation: Blend [NRC-1] with a non-emissive delayed-action catalyst if flow is compromised.

2. Physical Property Trade-offs: Because [NRC-1] becomes part of the polymer network, it acts as a chain extender.

  • Observation: You may see a slight increase in foam hardness (ILD) or compression set.

  • Adjustment: Lower the index slightly or adjust the polyol blend to compensate for the increased cross-linking density.

3. Thermal Degradation (Reverse Reaction): While "locked in," urethane bonds can revert at temperatures >160°C.

  • Validation: Ensure the VDA 278 FOG step (120°C) does not artificially degrade the foam. [NRC-1] is generally stable at this temperature.

References

  • VDA (Verband der Automobilindustrie). (2011). VDA 278: Thermal Desorption Analysis of Organic Emissions for the Characterization of Non-Metallic Materials for Automobiles.[2][3] Berlin: VDA QMC.

  • Huntsman Corporation. (n.d.). JEFFCAT® Catalysts for Low Emission Foams.[4][5] (Reference for general reactive amine chemistry mechanisms).

  • Evonik Industries. (n.d.). TEGOAMIN® Low Emission Catalysts - Technical Information. (Comparative data on reactive vs. fugitive amines).

  • ISO. (2011). ISO 16000-6: Indoor air — Part 6: Determination of volatile organic compounds in indoor and test chamber air by active sampling on Tenax TA sorbent, thermal desorption and gas chromatography using MS or MS-FID.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is a bifunctional amine with a tertiary alcohol core. In the absence of compound-specific toxicity data for this exact isomer, you must apply the Precautionary Principle used for high-grade amino-alcohols (e.g., polyurethane catalysts).

IMMEDIATE HAZARD PROFILE:

  • Corrosive (Category 1B/1C): Causes irreversible skin burns and permanent eye damage.

  • Respiratory Irritant: Vapors may cause severe respiratory tract irritation and "Blue Haze" (glaucopsia)—a temporary but distressing visual disturbance caused by corneal edema.

  • Permeation Hazard: Rapidly permeates standard laboratory nitrile gloves.

CORE OPERATIONAL RULE:

Do not handle this compound on an open bench. All transfers must occur within a certified chemical fume hood.

Part 2: Chemical Risk Assessment & PPE Matrix

The Chemical Profile

This molecule combines a primary amine, a tertiary amine, and a tertiary alcohol. This structure creates a "hard" base that is highly nucleophilic.

  • Basicity: High. Reacts exothermically with acids.

  • Volatility: Moderate, but sufficient to cause ocular edema (Blue Haze) at ppm levels.

  • Viscosity: Likely viscous due to internal hydrogen bonding; increases splash risk during transfer.

PPE Selection Matrix

Standard laboratory PPE is insufficient. Use the following validated matrix:

Protection ZoneStandard Requirement Technical Justification (The "Why")
Eye/Face Chemical Splash Goggles + Face Shield Safety Glasses are forbidden. Amine vapors can bypass glasses, causing corneal edema. Liquid splashes cause immediate protein denaturation (blindness). The face shield protects the neck/chin from splashes.
Hand (Splash) Double Nitrile (min 5 mil outer) Incidental contact only. Amines degrade nitrile. Change immediately upon any splash.
Hand (Immersion) Silver Shield® (Laminate) or Butyl Rubber Required for spill cleanup. Nitrile breakthrough time is <10 mins for many low-MW amines. Laminate offers >480 min protection.[1]
Body Tyvek® Lab Coat or Apron Cotton absorbs amines, holding the corrosive agent against the skin. Impervious aprons prevent "soak-through" burns.
Respiratory Fume Hood (Primary) If hood unavailable (Emergency only): Full-face respirator with ABEK (Organic/Inorganic/Acid/Ammonia) cartridges.

Part 3: Operational Protocols

Protocol A: Safe Transfer & Aliquoting

Objective: Prevent aerosolization and drip contamination.

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Secondary Containment: Place the source container in a polyethylene tray. Do not use aluminum trays (amines can corrode aluminum).

  • Transfer Method:

    • For volumes < 50 mL: Use a glass syringe with a long needle (Luer-lock). Avoid pouring.

    • For volumes > 50 mL: Use a peristaltic pump with chemically resistant tubing (e.g., Tygon® Chemical).

  • Decontamination: Wipe the bottle threads with a dry Kimwipe, then a water-dampened Kimwipe before recapping. Dispose of wipes as solid hazardous waste immediately.

Protocol B: Emergency Spill Response

Objective: Neutralize and contain without generating toxic heat.

DOT Diagram: Emergency Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL (Or Floor) Assess->Large PPE_Check Verify PPE: Laminate Gloves + Goggles Small->PPE_Check Evacuate Evacuate Lab Trigger Fire Alarm Large->Evacuate High Vapor Risk Absorb Absorb with Dry Sand/Vermiculite PPE_Check->Absorb Do NOT use paper towels Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Waste Collect as Basic Organic Waste Neutralize->Waste

Caption: Decision logic for amine spills. Note: Paper towels (cellulose) can react exothermically with concentrated amines; use inert absorbents.

Part 4: Waste Disposal & Incompatibility

Critical Safety Warning: Never dispose of this chemical in a waste container containing concentrated acids (Nitric, Sulfuric) or Halogenated Solvents (DCM, Chloroform).

  • Reason: Reaction with acids is violently exothermic. Reaction with halocarbons can lead to alkylation reactions or polymerization.

Disposal Stream:

  • Segregation: Use a dedicated waste stream labeled "Basic Organic Waste."

  • Container: High-density polyethylene (HDPE).

  • Labeling: Clearly mark "Corrosive - Amine."

Part 5: References & Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Compound Summary: 1-(Dimethylamino)-2-methylpropan-2-ol (Analogue).[2] National Library of Medicine.

  • Ansell Chemical Protection. Permeation & Degradation Database (Amine Resistance).

  • Sigma-Aldrich. Safety Data Sheet for 1-Dimethylamino-2-propanol (Structural Analogue).

Disclaimer: This guide is based on the chemical class properties of functionalized amino-alcohols. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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